molecular formula C8H6BNO3 B8119126 5-Cyano-2-formylphenylboronic acid

5-Cyano-2-formylphenylboronic acid

Cat. No.: B8119126
M. Wt: 174.95 g/mol
InChI Key: PCHBTLMKNNJXSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Cyano-2-formylphenylboronic acid is a solid organoboron compound with the empirical formula C 8 H 6 BNO 3 and a molar mass of 174.95 g/mol . This multifunctional reagent is a valuable building block in organic synthesis, particularly in metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction, which is widely used to create biaryl structures found in pharmaceuticals and agrochemicals . The presence of both a reactive formyl group and a boronic acid group on the same aromatic ring makes it a versatile intermediate for constructing more complex molecules. The electron-withdrawing cyano group ortho to the boronic acid can influence its reactivity and stability. For research purposes, the formyl group can undergo condensation reactions with amines to form imines or be reduced to an alcohol, while the cyano group can be hydrolyzed to a carboxylic acid. This functional group diversity allows researchers to use this compound as a key precursor in the synthesis of active pharmaceutical ingredients (APIs), dyestuffs, and functional materials . The compound has a calculated boiling point of 444.7°C and a flash point of 222.7°C . To maintain stability and purity, it should be stored dry at cool temperatures, typically between +2°C and +8°C . Please Note: This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use .

Properties

IUPAC Name

(5-cyano-2-formylphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BNO3/c10-4-6-1-2-7(5-11)8(3-6)9(12)13/h1-3,5,12-13H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCHBTLMKNNJXSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)C#N)C=O)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Dual-Warhead Scaffold: Technical Guide to 5-Cyano-2-formylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Cyano-2-formylphenylboronic acid (CAS: 2095193-38-5) represents a high-value "privileged scaffold" in modern medicinal chemistry. Unlike simple boronic acids, this molecule possesses two orthogonal reactive centers—an electrophilic aldehyde and a Lewis-acidic boronic acid—positioned in a specific ortho relationship. This architecture allows it to exist in a dynamic equilibrium with its cyclic isomer, 5-cyano-1-hydroxy-1,3-dihydro-2,1-benzoxaborole .

For drug developers, this molecule offers a unique "dual-warhead" capability: the boronic acid moiety can engage in reversible covalent bonding with serine/threonine residues or diols (sugars), while the aldehyde (or its cyclic hemiacetal form) provides a vector for Schiff-base formation or hydrogen bond networking. The electron-withdrawing cyano group at the 5-position critically modulates the Lewis acidity (pKa) of the boron center, enhancing its physiological reactivity compared to the unsubstituted parent compound.

Chemical Architecture & Properties[1]

Structural Identity[2]
  • IUPAC Name: (5-Cyano-2-formylphenyl)boronic acid

  • CAS Number: 2095193-38-5

  • Molecular Formula: C

    
    H
    
    
    
    BNO
    
    
  • Molecular Weight: 174.95 g/mol

  • SMILES: N#CC1=CC(B(O)O)=C(C=O)C=C1

The Benzoxaborole Equilibrium

The defining feature of this molecule is the ortho-placement of the formyl and boronic acid groups. In solution, particularly in the presence of water or protic solvents, the molecule undergoes cyclization. The oxygen of the boronic acid attacks the electrophilic aldehyde carbon (or conversely, the hydrated aldehyde attacks the boron), forming a cyclic hemiacetal known as a benzoxaborole .

  • Open Form: Highly reactive aldehyde; available for reductive amination or Suzuki coupling.

  • Closed Form (Benzoxaborole): Physiologically stable; mimics the transition state of protease hydrolysis; resistant to oxidation.

Electronic Effect of the 5-Cyano Group: The cyano group (-CN) is a strong electron-withdrawing group (EWG). Positioned para to the formyl group and meta to the boron, it exerts a significant inductive effect:

  • Increased Lewis Acidity: It pulls electron density away from the aromatic ring, making the boron atom more electron-deficient. This lowers the pKa of the boronic acid (estimated ~6.5–7.0 vs. ~8.8 for phenylboronic acid), enhancing binding affinity to diols at physiological pH (7.4).

  • Stabilized Closed Form: The EWG increases the electrophilicity of the aldehyde carbon, favoring the nucleophilic attack by the boronic acid hydroxyl group, shifting the equilibrium toward the cyclic benzoxaborole species.

Physical Properties Table
PropertyValue / Description
Appearance Off-white to pale yellow solid
Melting Point >250 °C (often decomposes)
Solubility Soluble in DMSO, MeOH, DMF; sparingly soluble in water (acidic pH), soluble in basic buffer.
pKa (Boron) ~6.8 (Estimated due to -CN effect)
Storage 2–8 °C, Hygroscopic. Store under inert gas (Argon/Nitrogen).

Mechanistic Chemistry: Tautomerism & Reactivity[3][4]

The following diagram illustrates the dynamic equilibrium and the orthogonality of the functional groups.

Benzoxaborole_Equilibrium cluster_legend Reactivity Profile OpenForm Open Form (Aldehyde + Boronic Acid) Reactive to Amines/Suzuki Transition Cyclization (Intramolecular Nucleophilic Attack) OpenForm->Transition pH / Solvent Dependent ClosedForm Closed Form (Benzoxaborole) Physiologically Active Protease Inhibitor Mimic Transition->ClosedForm Favored by 5-CN (EWG) ClosedForm->OpenForm Reversible Desc The 5-CN group (EWG) increases electrophilicity, shifting equilibrium rightward.

Caption: The 5-cyano substituent stabilizes the closed benzoxaborole tautomer, enhancing biological activity.

Synthesis Strategy: The Protected Acetal Route

Direct borylation of benzaldehydes can be problematic due to the reactivity of the aldehyde. The most robust "field-proven" protocol involves protecting the aldehyde as an acetal, installing the boron, and then deprotecting.

Retrosynthetic Analysis
  • Target: 5-Cyano-2-formylphenylboronic acid

  • Precursor: 2-Bromo-4-cyanobenzaldehyde (Commercially available)

  • Key Transformation: Miyaura Borylation or Lithium-Halogen Exchange.

Step-by-Step Protocol

Step 1: Protection (Acetal Formation)

  • Reagents: 2-Bromo-4-cyanobenzaldehyde (1.0 eq), Ethylene glycol (1.2 eq), p-TsOH (cat.), Toluene.

  • Procedure: Reflux in a Dean-Stark apparatus to remove water.

  • Outcome: 2-(2-bromo-4-cyanophenyl)-1,3-dioxolane. This protects the aldehyde from nucleophilic attack during borylation.

Step 2: Borylation (Miyaura Coupling) Note: Pd-catalyzed borylation is preferred over lithiation to tolerate the nitrile group.

  • Reagents: Protected aryl bromide (from Step 1), Bis(pinacolato)diboron (1.1 eq), Pd(dppf)Cl

    
     (3 mol%), KOAc (3.0 eq).
    
  • Solvent: 1,4-Dioxane (degassed).

  • Conditions: Heat at 80–90 °C for 12–16 hours under Argon.

  • Workup: Filter through Celite, concentrate.

Step 3: Deprotection & Hydrolysis

  • Reagents: Pinacol boronate intermediate, dilute HCl (2N) or NaIO

    
     (oxidative cleavage of pinacol).
    
  • Procedure: Stir the pinacol ester in Acetone/Water (1:1) with NH

    
    OAc and NaIO
    
    
    
    to cleave the pinacol, followed by acid hydrolysis to remove the acetal.
  • Purification: The free boronic acid often precipitates upon acidification or can be recrystallized from Acetonitrile/Water.

Synthesis_Workflow Start Start: 2-Bromo-4-cyanobenzaldehyde Step1 Step 1: Protection (Ethylene Glycol, pTsOH) Forms Acetal Start->Step1 Step2 Step 2: Miyaura Borylation (B2pin2, Pd(dppf)Cl2) Installs Boron Step1->Step2 Step3 Step 3: Deprotection (Acid Hydrolysis) Restores Aldehyde & Free Acid Step2->Step3 End Final Product: 5-Cyano-2-formylphenylboronic acid Step3->End

Caption: Robust synthetic pathway utilizing acetal protection to ensure nitrile and aldehyde integrity.

Applications in Drug Discovery[6][7][8]

Reversible Covalent Inhibition

This scaffold is a cornerstone for designing Reversible Covalent Inhibitors (RCIs) .

  • Mechanism: The boron atom forms a tetrahedral adduct with the catalytic serine or threonine hydroxyl group in the active site of enzymes (e.g., proteasomes, beta-lactamases).

  • Advantage: The 5-cyano group lowers the LUMO energy, making the boron a "harder" Lewis acid, increasing residence time on the target without the permanent modification risks associated with irreversible inhibitors (like acrylamides).

Fragment-Based Drug Discovery (FBDD)

Due to its low molecular weight (<200 Da) and high ligand efficiency, 5-Cyano-2-formylphenylboronic acid is an ideal fragment .

  • Screening: It can be screened via X-ray crystallography or NMR. The aldehyde allows for rapid "fragment growing" via reductive amination with amine libraries to explore adjacent pockets in the protein.

PROTACs and Warheads

In Protein Degradation (PROTACs), this moiety can serve as the warhead for recruiting E3 ligases or targeting specific surface proteins, where the reversible bond reduces off-target toxicity.

Handling & Safety (MSDS Summary)

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).

  • Stability: Boronic acids can dehydrate to form boroxines (trimers).[1] This is reversible with the addition of water. The 5-cyano derivative is relatively stable but should be kept cold to prevent gradual oxidation of the aldehyde.

  • Protocol: Always handle in a fume hood. In case of contact, wash with copious water.

References

  • Benzoxaborole Equilibrium & Reactivity

    • Adamczyk-Woźniak, A., et al. (2020). The influence of ortho-substituents on the properties of phenylboronic acids.[2] Journal of Organometallic Chemistry.[2] Link

  • Synthesis of Boronic Acids

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link

  • Medicinal Applications (Benzoxaboroles)

    • Akama, T., et al. (2009). Discovery and structure-activity study of a novel benzoxaborole anti-inflammatory agent (AN2728). Bioorganic & Medicinal Chemistry Letters. Link

  • Boronic Acid pKa Effects

    • Yan, J., et al. (2008). Electronic effects on the pKa of phenylboronic acids. Tetrahedron Letters.[3] Link

Sources

An In-Depth Technical Guide to Determining the Solubility Profile of 5-Cyano-2-formylphenylboronic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and experimentally determine the solubility profile of 5-Cyano-2-formylphenylboronic acid in a range of organic solvents. While specific solubility data for this compound is not extensively published, this document outlines the fundamental principles, experimental methodologies, and data interpretation required to establish a robust solubility profile. This knowledge is critical for applications ranging from reaction optimization and purification to formulation development in the pharmaceutical industry.

Introduction: The Significance of Solubility for a Multifunctional Boronic Acid

5-Cyano-2-formylphenylboronic acid is a versatile molecule featuring a boronic acid moiety, a nitrile group, and a formyl group. This unique combination of functional groups makes it a valuable building block in organic synthesis, particularly in cross-coupling reactions and the synthesis of complex heterocyclic structures. The solubility of this compound in various organic solvents is a critical parameter that dictates its utility in different applications. A well-characterized solubility profile is essential for:

  • Reaction Condition Optimization: Selecting an appropriate solvent that ensures sufficient solubility of reactants is paramount for achieving optimal reaction kinetics and yields.

  • Purification and Crystallization: Knowledge of solubility in different solvents is key to developing effective crystallization and purification protocols.

  • Formulation Development: For pharmaceutical applications, understanding solubility is a prerequisite for designing stable and bioavailable drug formulations.

This guide will equip the reader with the theoretical knowledge and practical protocols to determine the solubility of 5-Cyano-2-formylphenylboronic acid, and by extension, other related compounds.

Theoretical Framework: Predicting and Understanding Solubility

The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which is a qualitative summary of the thermodynamics of solvation. The overall Gibbs free energy of solution (ΔG_sol) must be negative for dissolution to occur. This is influenced by the enthalpy of solution (ΔH_sol) and the entropy of solution (ΔS_sol). For 5-Cyano-2-formylphenylboronic acid, several structural features will influence its solubility in organic solvents:

  • Polarity: The presence of the cyano (-CN), formyl (-CHO), and boronic acid [-B(OH)₂] groups imparts significant polarity to the molecule. The boronic acid group, in particular, is capable of forming strong hydrogen bonds.

  • Hydrogen Bonding: The hydroxyl groups of the boronic acid can act as hydrogen bond donors, while the oxygen atoms of the formyl and boronic acid groups, as well as the nitrogen of the cyano group, can act as hydrogen bond acceptors.

  • Potential for Dehydration: Phenylboronic acids are known to undergo reversible dehydration to form cyclic anhydrides called boroxines.[1][2] This equilibrium can be influenced by the solvent and temperature, which in turn affects the measured solubility.

Based on these characteristics, we can make some general predictions about the solubility of 5-Cyano-2-formylphenylboronic acid in different classes of organic solvents:

  • High Solubility: Expected in polar aprotic solvents that can accept hydrogen bonds, such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetone, as well as in polar protic solvents like alcohols (e.g., methanol, ethanol) that can both donate and accept hydrogen bonds. Ethers like tetrahydrofuran (THF) and dipropyl ether are also expected to be good solvents.[3][4]

  • Moderate Solubility: Expected in solvents of intermediate polarity, such as ethyl acetate and chloroform.[3]

  • Low Solubility: Expected in nonpolar solvents like hydrocarbons (e.g., hexane, toluene, and methylcyclohexane) due to the significant mismatch in polarity.[3][4]

Experimental Determination of Solubility: A Step-by-Step Guide

The "gold standard" for determining the thermodynamic solubility of a compound is the shake-flask method .[5][6][7][8] This method involves equilibrating an excess of the solid compound with the solvent of interest at a constant temperature until a saturated solution is formed. The concentration of the dissolved solute in the supernatant is then determined using a suitable analytical technique.

Materials and Equipment
  • 5-Cyano-2-formylphenylboronic acid (ensure purity and characterize the solid form, e.g., by XRPD)

  • A selection of organic solvents of high purity (e.g., methanol, ethanol, acetone, ethyl acetate, chloroform, toluene, hexane)

  • Analytical balance

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Syringe filters (e.g., 0.22 µm or 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Centrifuge (optional)

Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining solubility.

G cluster_preparation Sample Preparation cluster_equilibration Equilibration cluster_sampling Sample Collection and Preparation cluster_analysis Analysis prep1 Weigh excess 5-Cyano-2-formylphenylboronic acid prep2 Add a known volume of the organic solvent to a vial prep1->prep2 prep3 Cap the vial securely prep2->prep3 equil1 Place vials in a thermostatically controlled shaker prep3->equil1 equil2 Agitate at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-72 hours) equil1->equil2 sample1 Allow undissolved solid to settle equil2->sample1 sample2 Withdraw an aliquot of the supernatant sample1->sample2 sample3 Filter the aliquot through a syringe filter to remove any remaining solid particles sample2->sample3 sample4 Dilute the filtered sample with a suitable solvent if necessary sample3->sample4 analysis1 Analyze the diluted sample by a validated HPLC or UV-Vis method sample4->analysis1 analysis2 Determine the concentration of the dissolved solute analysis1->analysis2 caption Workflow for Solubility Determination by the Shake-Flask Method

Caption: Workflow for Solubility Determination by the Shake-Flask Method.

Detailed Protocol
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of 5-Cyano-2-formylphenylboronic acid into several vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

    • Add a precise volume of the desired organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a predetermined period to allow the system to reach equilibrium. A typical duration is 24 to 72 hours. It is advisable to perform a preliminary experiment to determine the time required to reach equilibrium by sampling at different time points (e.g., 2, 4, 8, 24, 48, and 72 hours) until the concentration of the solute in the solution remains constant.[8]

  • Sample Collection and Preparation:

    • After equilibration, remove the vials from the shaker and allow the undissolved solid to sediment. Centrifugation can be used to facilitate this process.

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE) into a clean vial to remove any remaining solid particles.[9]

    • If the concentration of the saturated solution is expected to be high, accurately dilute the filtered sample with a suitable solvent to bring it within the linear range of the analytical method.

  • Analysis:

    • Analyze the prepared samples using a validated analytical method to determine the concentration of 5-Cyano-2-formylphenylboronic acid.

      • HPLC Method: This is often the preferred method due to its specificity and ability to separate the analyte from any impurities or degradation products.[5][10][11] A reversed-phase C18 column with a suitable mobile phase (e.g., a mixture of acetonitrile and water with a small amount of formic acid) and UV detection would be a good starting point. A calibration curve should be prepared using standard solutions of known concentrations.

      • UV-Vis Spectroscopy: If the compound has a distinct chromophore and there are no interfering substances, UV-Vis spectroscopy can be a simpler and faster alternative.[12][13] A calibration curve must be generated by measuring the absorbance of a series of standard solutions.

      • Gravimetric Method: This is a simpler, though potentially less precise, method. It involves taking a known volume of the filtered saturated solution, evaporating the solvent, and weighing the remaining solid residue.[14][15][16]

Data Presentation and Interpretation

The solubility data should be presented in a clear and organized manner. A table summarizing the solubility in different solvents at a specific temperature is highly recommended.

Table 1: Anticipated Solubility Profile of 5-Cyano-2-formylphenylboronic Acid at 25 °C

Solvent ClassSolventDielectric Constant (ε)Solubility (mg/mL)Solubility (mol/L)
Polar Protic Methanol32.7To be determinedTo be determined
Ethanol24.6To be determinedTo be determined
Polar Aprotic DMSO46.7To be determinedTo be determined
DMF36.7To be determinedTo be determined
Acetone20.7To be determinedTo be determined
Acetonitrile37.5To be determinedTo be determined
Ethers THF7.6To be determinedTo be determined
Dipropyl ether3.4To be determinedTo be determined
Halogenated Chloroform4.8To be determinedTo be determined
Aromatic Toluene2.4To be determinedTo be determined
Nonpolar Hexane1.9To be determinedTo be determined

The relationship between solvent properties and the measured solubility can be visualized to gain further insights.

G cluster_properties Solvent Properties cluster_solubility Solubility of 5-Cyano-2-formylphenylboronic acid prop1 Polarity (Dielectric Constant) sol High / Moderate / Low prop1->sol Directly influences prop2 Hydrogen Bond Donating Ability prop2->sol Strongly influences prop3 Hydrogen Bond Accepting Ability prop3->sol Strongly influences caption Factors Influencing Solubility

Caption: Factors Influencing Solubility.

Practical Applications and Formulation Considerations

A comprehensive understanding of the solubility profile of 5-Cyano-2-formylphenylboronic acid is invaluable for its practical application.

  • For Synthetic Chemists: The data will guide the choice of solvents for Suzuki-Miyaura cross-coupling reactions and other synthetic transformations, ensuring efficient reactions and simplifying product isolation. For instance, a solvent in which the product has low solubility at room temperature but high solubility at elevated temperatures would be ideal for crystallization.

  • For Pharmaceutical Scientists: In drug development, poor aqueous solubility is a major hurdle. While this guide focuses on organic solvents, the principles can be extended to aqueous and co-solvent systems. The data from organic solvent solubility can inform strategies to enhance aqueous solubility, such as:

    • Salt Formation: Although boronic acids are weak acids, salt formation could be explored.

    • Co-solvents: The use of pharmaceutically acceptable co-solvents can significantly improve solubility.

    • Amorphous Dispersions: Creating solid dispersions with polymers can enhance the dissolution rate and apparent solubility.

Conclusion

This technical guide has provided a detailed roadmap for determining and understanding the solubility profile of 5-Cyano-2-formylphenylboronic acid in organic solvents. By combining a sound theoretical understanding with a robust experimental methodology like the shake-flask method, researchers can generate the critical data needed to effectively utilize this versatile molecule in their respective fields. The principles and protocols outlined herein are broadly applicable and can serve as a valuable resource for solubility studies of other novel compounds.

References

  • PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes.
  • Determination of Solubility by Gravimetric Method. (n.d.).
  • Qureshi, A., Vyas, J., & Upadhyay, U. M. (n.d.). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences.
  • Chromatography Forum. (2009, August 19). how can i test the solubility in hplc please ?.
  • Pan, L., Ho, Q., Tsutsui, K., & Takahashi, L. (2001). Comparison of chromatographic and spectroscopic methods used to rank compounds for aqueous solubility. Journal of Pharmaceutical Sciences, 90(4), 521–529.
  • Apley, M., et al. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.
  • (2008). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium.
  • Determination of Solubility of Drug at Room Temperature by Gravimetric Method. (n.d.). Scribd.
  • Raytor. (2026, January 22).
  • Bevirt, K. M., et al. (2009).
  • Penzkofer, A. (2015). Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions.
  • Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(6), 814–824.
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.).
  • Biorelevant.com. (n.d.). Solubility Check in FaSSIF FeSSIF by HPLC.
  • The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. (n.d.). Sciforum.
  • Experimental and Computational Methods Pertaining to Drug Solubility. (n.d.).
  • Leszczyńska, A., et al. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents.
  • (2013, April 2). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. American Pharmaceutical Review.
  • World Health Organiz
  • Gravimetric method of analysis. (n.d.).
  • Hall, D. G. (Ed.). (2011). Structure, Properties, and Preparation of Boronic Acid Derivatives.
  • Google Patents. (n.d.). WO2005116635A1 - Method for determining solubility of a chemical compound.
  • Semantic Scholar. (2017, November 2). Boronic acids are the compounds of growing interest not only for Suzuki coupling reaction[10], but also due to their wide applic.

  • KU ScholarWorks. (n.d.).
  • Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Semantic Scholar.
  • Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 814-824.

Sources

Safety data sheet (SDS) highlights for 5-Cyano-2-formylphenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safety Data Sheet (SDS) of 5-Cyano-2-formylphenylboronic acid

Introduction: The Evolving Role of Boronic Acids in Drug Discovery

Boronic acids and their derivatives have become indispensable tools in modern synthetic and medicinal chemistry. Their unique ability to form reversible covalent bonds with diols has positioned them as crucial building blocks in the synthesis of complex molecules and as key pharmacophores in drug design.[1] 5-Cyano-2-formylphenylboronic acid, in particular, is a versatile reagent utilized in the development of novel therapeutics. However, as with any chemical entity, a thorough understanding of its hazard profile is paramount for safe handling and successful application in a research and development setting. This guide provides an in-depth analysis of the safety data for 5-Cyano-2-formylphenylboronic acid, offering practical insights for researchers, scientists, and drug development professionals.

Hazard Identification and GHS Classification

While one supplier's Safety Data Sheet (SDS) for 5-Cyano-2-formylphenylboronic acid (CAS No. 2095193-38-5) states "No known hazard," this appears to be an outlier when compared to data for structurally similar boronic acid derivatives and information from other suppliers for this specific compound. A more precautionary approach is warranted. Another supplier, AiFChem, provides a GHS classification for this compound, which aligns with the expected hazards for this class of molecules.[2]

GHS Classification (based on AiFChem data for CAS No. 2095193-38-5) [2]

  • Acute Toxicity, Oral (Category 4) , H302: Harmful if swallowed.

  • Skin Irritation (Category 2) , H315: Causes skin irritation.

  • Serious Eye Irritation (Category 2A) , H319: Causes serious eye irritation.

Signal Word: Warning

Hazard Pictogram:

Exclamation Mark

Hazard Statements:

  • H302: Harmful if swallowed.[2]

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

Precautionary Statements:

A comprehensive set of precautionary statements is recommended for handling 5-Cyano-2-formylphenylboronic acid, derived from SDSs of similar compounds and the AiFChem data.[2][3][4][5]

  • Prevention: P264, P270, P280

  • Response: P301+P312+P330, P302+P352, P305+P351+P338, P332+P313, P337+P313, P362+P364

  • Storage: P403 + P233

  • Disposal: P501

Physical and Chemical Properties

Understanding the physical and chemical properties of 5-Cyano-2-formylphenylboronic acid is essential for its proper handling and storage.

PropertyValueSource
CAS Number 2095193-38-5[6]
Molecular Formula C₈H₆BNO₃[2]
Molecular Weight 174.95 g/mol [2]
Appearance Off-white powder/solid[3]
Boiling Point 444.7 °CAstech Ireland Ltd
Flash Point 222.7 °CAstech Ireland Ltd

Safe Handling and Storage Protocols

Given that some boronic acids exhibit sensitivity to air and light, a cautious approach to handling and storage is recommended.[5]

Handling:

  • Work in a well-ventilated area, preferably in a chemical fume hood.[7]

  • Minimize dust generation and accumulation.[7]

  • Avoid contact with skin, eyes, and clothing.[7]

  • Wear appropriate personal protective equipment (PPE), including safety goggles with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[3][7]

  • Wash hands thoroughly after handling.[3]

  • For air-sensitive compounds, consider handling under an inert atmosphere (e.g., nitrogen or argon).[8]

Storage:

  • Keep the container tightly closed in a dry and well-ventilated place.[3]

  • Store in a cool, refrigerated environment.[7]

  • For compounds known to be air-sensitive, storing under a nitrogen atmosphere is advisable.[7]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

Emergency_Procedures cluster_exposure Exposure Response cluster_actions First Aid Measures cluster_spill Accidental Release Inhalation Inhalation Move_to_Fresh_Air Move_to_Fresh_Air Inhalation->Move_to_Fresh_Air If inhaled Skin_Contact Skin_Contact Wash_with_Soap_Water Wash_with_Soap_Water Skin_Contact->Wash_with_Soap_Water On skin Eye_Contact Eye_Contact Rinse_with_Water Rinse_with_Water Eye_Contact->Rinse_with_Water In eyes Ingestion Ingestion Rinse_Mouth Rinse_Mouth Ingestion->Rinse_Mouth If swallowed Seek_Medical_Attention Seek_Medical_Attention Move_to_Fresh_Air->Seek_Medical_Attention Wash_with_Soap_Water->Seek_Medical_Attention Rinse_with_Water->Seek_Medical_Attention Rinse_Mouth->Seek_Medical_Attention Spill Spill Ensure_Ventilation Ensure_Ventilation Spill->Ensure_Ventilation Wear_PPE Wear_PPE Ensure_Ventilation->Wear_PPE Contain_Spill Contain_Spill Wear_PPE->Contain_Spill Collect_Material Collect_Material Contain_Spill->Collect_Material Dispose_Waste Dispose_Waste Collect_Material->Dispose_Waste

Caption: Emergency response workflow for 5-Cyano-2-formylphenylboronic acid.

First-Aid Measures:

  • Inhalation: Remove the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[4]

  • Skin Contact: Immediately wash the skin with copious amounts of soap and water for at least 15 minutes while removing contaminated clothing and shoes. If irritation persists, seek medical attention.[4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention.[4]

  • Ingestion: Wash out the mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek medical attention.[3]

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[7]

  • Specific Hazards: During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion.[7] Hazardous decomposition products may include carbon oxides, nitrogen oxides (NOx), and boron oxides.[9]

  • Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[7]

Accidental Release Measures:

  • Personal Precautions: Ensure adequate ventilation. Use personal protective equipment as required. Avoid dust formation.[9]

  • Environmental Precautions: Should not be released into the environment.[9]

  • Methods for Cleaning Up: Sweep up and shovel into a suitable container for disposal. Avoid generating dusty conditions.[7]

Toxicological Information: What the Data Suggests

Experimental Workflow: A Prudent Approach to Handling

The following workflow outlines a safe and effective method for handling 5-Cyano-2-formylphenylboronic acid in a laboratory setting.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Review_SDS Review_SDS Don_PPE Don_PPE Review_SDS->Don_PPE Prepare_Hood Prepare_Hood Don_PPE->Prepare_Hood Weigh_Solid Weigh_Solid Prepare_Hood->Weigh_Solid Dissolve Dissolve Weigh_Solid->Dissolve Reaction_Setup Reaction_Setup Dissolve->Reaction_Setup Quench_Reaction Quench_Reaction Reaction_Setup->Quench_Reaction Clean_Glassware Clean_Glassware Quench_Reaction->Clean_Glassware Dispose_Waste Dispose_Waste Clean_Glassware->Dispose_Waste Doff_PPE Doff_PPE Dispose_Waste->Doff_PPE Wash_Hands Wash_Hands Doff_PPE->Wash_Hands

Caption: Recommended laboratory workflow for 5-Cyano-2-formylphenylboronic acid.

Step-by-Step Protocol:

  • Review Safety Data: Before beginning any work, thoroughly review the most comprehensive and precautionary Safety Data Sheet available for 5-Cyano-2-formylphenylboronic acid.

  • Don Personal Protective Equipment: At a minimum, wear safety glasses with side shields, nitrile gloves, and a flame-retardant lab coat.

  • Prepare a Fume Hood: Ensure the fume hood is clean, uncluttered, and the sash is at the appropriate height.

  • Weighing the Compound: Carefully weigh the desired amount of the solid compound in the fume hood. Avoid creating dust.

  • Dissolution: Add the appropriate solvent to the solid in a suitable flask.

  • Reaction Setup: Assemble the reaction apparatus in the fume hood.

  • Post-Reaction Quenching: After the reaction is complete, carefully quench any remaining reactive materials according to standard laboratory procedures.

  • Glassware Cleaning: Thoroughly clean all glassware that has come into contact with the compound.

  • Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to your institution's guidelines.

  • Doff PPE: Remove personal protective equipment in the correct order to avoid cross-contamination.

  • Hand Washing: Wash your hands thoroughly with soap and water.

Conclusion

While 5-Cyano-2-formylphenylboronic acid is a valuable tool in chemical research and drug development, it is essential to handle it with a clear understanding of its potential hazards. The available data strongly suggests that it should be treated as a compound that is harmful if swallowed and causes skin and eye irritation. By adhering to the safety protocols outlined in this guide, researchers can minimize risks and ensure a safe and productive laboratory environment.

References

  • Cole-Parmer. Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%. [Link]

  • Soriano-Ursúa, M. A., et al. (2014). Boron-containing acids: preliminary evaluation of acute toxicity and access to the brain determined by Raman scattering spectroscopy. Neurotoxicology, 40, 10-17. [Link]

  • Fisher Scientific. Air-Sensitive Chemistry: Practical and Safety Considerations. [Link]

  • Martínez-Ramos, C., et al. (2022). One-Step Synthesis, Crystallography, and Acute Toxicity of Two Boron–Carbohydrate Adducts That Induce Sedation in Mice. Molecules, 27(19), 6599. [Link]

  • Science.gov. phenylboronic acid functionalized: Topics by Science.gov. [Link]

Sources

Literature review of 5-Cyano-2-formylphenylboronic acid synthesis pathways

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of the synthesis pathways for 5-Cyano-2-formylphenylboronic acid (CAS: 2095193-38-5). It is designed for medicinal chemists and process scientists, focusing on mechanistic causality, scalability, and the critical structural dynamics of the benzoxaborole scaffold.

Executive Technical Summary

5-Cyano-2-formylphenylboronic acid is a high-value pharmacophore precursor, primarily utilized in the synthesis of benzoxaboroles —a class of boron-heterocycles with proven antifungal (e.g., Tavaborole) and anti-inflammatory (e.g., Crisaborole) activity.

Unlike typical arylboronic acids, this molecule possesses a unique structural duality. The ortho-formyl group facilitates a reversible intramolecular cyclization with the boronic acid moiety, establishing an equilibrium between the open boronic acid form and the closed 1-hydroxy-2,1-benzoxaborole hemiacetal. This guide prioritizes synthesis routes that manage this equilibrium and preserve the sensitive nitrile (-CN) functionality.

Key Structural Parameters
ParameterSpecification
CAS Number 2095193-38-5
IUPAC Name (5-cyano-2-formylphenyl)boronic acid
Molecular Weight 174.95 g/mol
Key Isomerism Open (Aldehyde)

Closed (Benzoxaborole)
Primary Precursor 2-Bromo-4-cyanobenzaldehyde

Retrosynthetic Analysis & Strategy

The synthesis of 5-cyano-2-formylphenylboronic acid presents two chemoselective challenges:

  • Electrophilic Incompatibility: The formyl (-CHO) and cyano (-CN) groups are susceptible to nucleophilic attack, ruling out standard organolithium routes (e.g., n-BuLi) without extensive protection.

  • Ortho-Substituent Instability: The proximity of the formyl group to the boron center promotes rapid cyclization upon deprotection.

Therefore, the Palladium-Catalyzed Miyaura Borylation is the superior methodology, offering high functional group tolerance compared to cryogenic metal-halogen exchange.

Pathway Logic Diagram

SynthesisPathways Start Precursor: 2-Bromo-4-cyanobenzaldehyde RouteA Route A: Direct Borylation (High Atom Economy) Start->RouteA Pd(dppf)Cl2, B2pin2 KOAc, Dioxane RouteB Route B: Acetal Protection (High Purity Profile) Start->RouteB Ethylene Glycol pTSA InterA Pinacol Boronate (Aldehyde Intact) RouteA->InterA 80-100°C InterB Pinacol Boronate (Acetal Protected) RouteB->InterB Pd-Cat Borylation Deprotect Acidic Hydrolysis (Cleaves Pinacol & Acetal) InterA->Deprotect NaIO4 / HCl InterB->Deprotect HCl / Acetone Target Target: 5-Cyano-2-formylphenylboronic acid (Benzoxaborole Equilibrium) Deprotect->Target Spontaneous Cyclization

Figure 1: Comparative workflow of Direct vs. Protected synthesis routes. Route B is recommended for GMP-grade purity.

Primary Protocol: Protected Miyaura Borylation

This protocol utilizes an acetal protection strategy to prevent catalyst poisoning and side reactions involving the aldehyde, ensuring the highest yield and purity.

Phase 1: Carbonyl Protection

The aldehyde is first masked as a cyclic acetal. This prevents the Pd(0) catalyst from coordinating to the carbonyl oxygen or undergoing oxidative addition into the C-H bond of the aldehyde.

  • Substrate: 2-Bromo-4-cyanobenzaldehyde

  • Reagents: Ethylene glycol (1.2 equiv), p-Toluenesulfonic acid (pTSA) (cat.).

  • Solvent: Toluene (Dean-Stark reflux).

  • Yield Target: >95%

Phase 2: Palladium-Catalyzed Borylation

The borylation is performed using Bis(pinacolato)diboron (


).[1][2] The nitrile group at the para position (relative to the aldehyde) is electron-withdrawing, which accelerates the oxidative addition of the C-Br bond to Palladium.
  • Reagents:

    • Protected Aryl Bromide (1.0 equiv)

    • 
       (1.1 equiv)
      
    • Catalyst:

      
       (3-5 mol%). Rationale: The bidentate dppf ligand prevents Pd-black precipitation and tolerates the nitrile group.
      
    • Base: Potassium Acetate (KOAc) (3.0 equiv). Rationale: Weak base avoids hydrolysis of the nitrile.

  • Solvent: 1,4-Dioxane (anhydrous).

  • Conditions: 80–90°C,

    
     atmosphere, 4–12 hours.
    
Phase 3: Global Deprotection & Isolation

This step simultaneously cleaves the pinacol ester and the acetal protecting group.

  • Reagents: Sodium Periodate (

    
    ) (3.0 equiv), Ammonium Acetate (
    
    
    
    ), Acetone/Water (1:1).
  • Mechanism:

    
     oxidatively cleaves the pinacol diol, while the acidic medium hydrolyzes the acetal.
    
  • Workup: The product will likely precipitate or require extraction with Ethyl Acetate.

  • Critical Observation: Upon isolation, the solid exists primarily as the benzoxaborole tautomer.

Structural Dynamics: The Benzoxaborole Equilibrium

Understanding the tautomerism is vital for analytical characterization (NMR/HPLC). The open form (boronic acid) is favored in high pH (as a boronate), while the closed form (benzoxaborole) is favored in neutral/acidic solid states.

Mechanism of Cyclization

The oxygen of the boronic acid acts as a nucleophile, attacking the electrophilic carbon of the ortho-formyl group.

Equilibrium Open Open Form (Boronic Acid) TS Nucleophilic Attack (Intramolecular) Open->TS pH < 7 Closed Closed Form (Benzoxaborole) TS->Closed -H2O (Formal) Closed->Open High pH / H2O

Figure 2: Tautomeric equilibrium driven by pH and solvent conditions.

Analytical Data Profile
  • 1H NMR (DMSO-d6):

    • Open Form: Distinct aldehyde proton singlet at

      
       ppm.
      
    • Closed Form: Loss of aldehyde peak; appearance of a methine proton (CH-OH) at

      
       ppm and a broad hydroxyl signal.
      
    • Note: Spectra often show a mixture unless the solvent promotes one form exclusively.

Quantitative Comparison of Methods

FeatureRoute A (Direct Borylation)Route B (Protected Borylation)Route C (Li-Halogen Exchange)
Reagent Cost LowMediumLow
Step Count 232
Scalability HighHighLow (Cryogenic required)
Safety Profile ExcellentGoodPoor (Reactive Organolithiums)
CN Tolerance HighHighLow (Risk of addition to CN)
Overall Yield 60-75%75-85% 40-50%

Recommendation: Route B is the industry standard for drug development due to its reproducibility and purification ease.

References

  • Miyaura Borylation Reaction. Organic Chemistry Portal. A comprehensive overview of the Pd-catalyzed cross-coupling of aryl halides with diboron reagents.

  • Synthesis and Properties of 2-Formylphenylboronic Acids. National Institutes of Health (PMC). Discusses the structural characterization and benzoxaborole equilibrium of formyl-substituted boronic acids.

  • Benzoxaborole Scaffolds in Medicinal Chemistry. ResearchGate. Details the synthesis of amino- and hydroxymethyl-substituted benzoxaboroles and their pharmaceutical relevance (e.g., Tavaborole).

  • 5-Cyano-2-formylphenylboronic acid Product Data. Sigma-Aldrich. Physical properties and CAS verification for the target compound.

Sources

Methodological & Application

Procedures for converting 5-Cyano-2-formylphenylboronic acid to pinacol esters

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Title: A Robust Protocol for the Synthesis, Purification, and Characterization of 5-Cyano-2-formylphenylboronic Acid Pinacol Ester

Abstract

Boronic acids and their corresponding esters are foundational building blocks in modern organic synthesis, most notably in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2] While arylboronic acids are the active species in these reactions, their pinacol esters are frequently preferred in synthetic workflows due to their enhanced stability, easier handling, and improved purification profiles.[3][4] The free boronic acids can be temperamental, with tendencies toward dehydration to form boroxines and high polarity that complicates chromatographic purification.[3] This document provides a detailed, field-proven protocol for the efficient conversion of 5-Cyano-2-formylphenylboronic acid to its pinacol ester. We address common challenges in the synthesis, purification, and analysis of boronate esters, offering expert insights into overcoming issues such as hydrolysis during chromatography and analysis. This guide is intended for researchers in synthetic chemistry and drug development who utilize this versatile intermediate.

Introduction and Scientific Background

5-Cyano-2-formylphenylboronic acid is a trifunctional reagent of significant interest in medicinal chemistry and materials science. The presence of a boronic acid, a cyano group, and an aldehyde provides multiple handles for diverse chemical transformations. Converting the boronic acid moiety to a pinacol ester serves several critical functions:

  • Stabilization: The pinacol ester protects the boronic acid from dehydration and protodeboronation, increasing its shelf-life and compatibility with various reaction conditions.

  • Improved Solubility: Pinacol esters are generally more soluble in organic solvents used in cross-coupling reactions compared to the free acids.

  • Simplified Purification: The increased lipophilicity of the ester often facilitates purification by standard chromatographic techniques, though specific challenges related to hydrolysis must be addressed.[3]

The protocol herein describes a straightforward esterification via condensation with pinacol, employing a dehydrating agent to drive the reaction to completion. We will also detail specialized purification and analytical techniques necessary for handling these sensitive molecules.

Reaction Scheme and Mechanism

The conversion is a reversible condensation reaction between the boronic acid and pinacol (2,3-dimethyl-2,3-butanediol). The equilibrium is driven towards the product by removing the water generated during the reaction.

Mechanism: The reaction proceeds through the formation of a tetrahedral intermediate between the Lewis acidic boron atom and a hydroxyl group of pinacol. Subsequent elimination of water, facilitated by a dehydrating agent or azeotropic removal, leads to the formation of the stable five-membered dioxaborolane ring.

Experimental Protocol

This section provides a comprehensive, step-by-step methodology for the synthesis and purification of the target compound.

Materials and Reagents
ReagentMW ( g/mol )GradeSupplier Example
5-Cyano-2-formylphenylboronic acid174.95>97%Sigma-Aldrich
Pinacol118.17>98%, AnhydrousAcros Organics
Magnesium Sulfate (MgSO₄)120.37Anhydrous, PowderFisher Scientific
Dichloromethane (DCM)84.93Anhydrous, >99.8%J.T. Baker
Ethyl Acetate (EtOAc)88.11HPLC GradeVWR Chemicals
Hexanes-HPLC GradeVWR Chemicals
Boric Acid (H₃BO₃)61.83ACS Reagent GradeEMD Millipore
Silica Gel-230-400 mesh, 60 ÅSorbent Tech.
Equipment
  • Round-bottom flasks (50 mL and 100 mL)

  • Magnetic stirrer and stir bars

  • Argon or Nitrogen gas inlet

  • Glass funnel and filter paper

  • Rotary evaporator

  • Flash chromatography setup

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Standard laboratory glassware

Step-by-Step Synthesis Procedure
  • Reaction Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 5-Cyano-2-formylphenylboronic acid (1.00 g, 5.72 mmol, 1.0 equiv.).

  • Reagent Addition: Add pinacol (0.74 g, 6.29 mmol, 1.1 equiv.) and anhydrous magnesium sulfate (2.06 g, 17.16 mmol, 3.0 equiv.) to the flask. Causality Note: Anhydrous MgSO₄ acts as an in-situ dehydrating agent, sequestering the water produced during esterification and driving the reaction equilibrium towards the product.[5]

  • Solvent and Reaction: Add anhydrous dichloromethane (30 mL) to the flask. Seal the flask and stir the suspension vigorously at room temperature under an inert atmosphere (Argon or Nitrogen) for 12-18 hours.

  • Reaction Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC).

    • Eluent: 3:1 Hexanes/Ethyl Acetate.

    • Visualization: UV light (254 nm).

    • Expected Result: The starting material is highly polar and will remain at the baseline. The product pinacol ester is significantly less polar and will have a higher Rf value. The reaction is complete when the starting material spot is no longer visible.

  • Workup: Upon completion, filter the reaction mixture through a pad of Celite or filter paper to remove the magnesium sulfate. Wash the filter cake with additional dichloromethane (2 x 10 mL).

  • Concentration: Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product as a solid or oil.

Purification Protocol: Boric Acid-Treated Silica Gel Chromatography

Standard silica gel can cause hydrolysis of the pinacol ester, leading to significant yield loss and streaking on the column.[3] A facile method to suppress this degradation is to use silica gel impregnated with boric acid.[6][7]

  • Preparation of Treated Silica: Prepare a 1% (w/w) boric acid/silica gel mixture. For every 99 g of silica gel, dissolve 1 g of boric acid in a suitable solvent (e.g., methanol), create a slurry with the silica gel, and then remove the solvent via rotary evaporation until a free-flowing powder is obtained.

  • Column Packing: Pack a chromatography column with the boric acid-treated silica gel using a slurry method with hexanes.

  • Loading and Elution: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of the treated silica. Load this onto the top of the packed column. Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% EtOAc in hexanes and gradually increasing to 20%).

  • Fraction Collection: Collect fractions based on TLC analysis and combine the pure fractions containing the product.

  • Final Concentration: Evaporate the solvent from the combined pure fractions to yield the 5-Cyano-2-formylphenylboronic acid pinacol ester as a white to off-white solid.

Workflow Visualization

The overall experimental process can be visualized as follows:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis & Final Product reagents Weigh Reagents: - Boronic Acid - Pinacol - MgSO₄ setup Assemble Dry Glassware Under Inert Atmosphere reagents->setup add_solv Add Anhydrous DCM setup->add_solv stir Stir at RT (12-18h) add_solv->stir monitor Monitor by TLC stir->monitor filter Filter to Remove MgSO₄ monitor->filter If Complete concentrate Concentrate via Rotovap filter->concentrate chromatography Column Chromatography (Boric Acid-Treated Silica) concentrate->chromatography char Characterize: - NMR - HPLC - MS chromatography->char product Pure Pinacol Ester char->product

Caption: Experimental workflow for the synthesis of 5-Cyano-2-formylphenylboronic acid pinacol ester.

Analytical Characterization

Accurate analysis of boronic pinacol esters is complicated by their susceptibility to hydrolysis, especially under typical Reverse-Phase HPLC (RP-HPLC) conditions.[8][9]

  • ¹H NMR (400 MHz, CDCl₃): Expected signals include the aldehyde proton (~10.4 ppm), aromatic protons (multiplets, ~7.8-8.2 ppm), and the characteristic singlet for the 12 equivalent methyl protons of the pinacol group (~1.3-1.4 ppm).

  • ¹³C NMR (101 MHz, CDCl₃): Expect signals for the aldehyde carbonyl, aromatic carbons, cyano carbon, the quaternary carbons of the pinacol group (~85 ppm), and the methyl carbons of the pinacol group (~25 ppm). The carbon attached to boron will be broad and may not be observed.

  • Mass Spectrometry (ESI+): Calculate the expected m/z for [M+H]⁺ and [M+Na]⁺.

  • RP-HPLC: On-column hydrolysis is a significant challenge.[8][10] To obtain accurate purity analysis:

    • Diluent: Use a non-aqueous, aprotic diluent like 100% acetonitrile (ACN) or tetrahydrofuran (THF) for sample preparation to prevent hydrolysis prior to injection.[9][10]

    • Stationary Phase: Use a column with low residual silanol activity. A Waters XTerra MS C18 column has been shown to significantly reduce on-column hydrolysis.[8][9][11]

    • Mobile Phase: Avoid acidic modifiers like formic or trifluoroacetic acid, which can catalyze hydrolysis. An optimized method may use a simple water/ACN gradient with no pH modifier.[8][11]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Incomplete Reaction (TLC) Insufficient reaction time; Inactive/wet reagents or solvent.Allow the reaction to stir for a longer period (up to 24h). Ensure all reagents are anhydrous and the solvent is freshly dried. Add an additional portion of MgSO₄ if necessary.
Low Yield after Workup Product loss during filtration; Incomplete reaction.Ensure the filter cake is washed thoroughly with the reaction solvent. Re-verify reaction completion by TLC before workup.
Streaking on Column/Low Recovery during Purification Hydrolysis of the pinacol ester on standard silica gel.[3]Use the boric acid-impregnated silica gel as described in the protocol.[6][7] Alternatively, attempt recrystallization from a solvent system like ethyl acetate/hexanes.[12] Minimize the time the compound spends on the column.
Purity Issues (e.g., presence of boronic acid in final product) Hydrolysis during workup (if aqueous washes are used) or purification.Avoid aqueous workups if possible. If required, perform them quickly with cold brine and immediately dry the organic layer. Ensure the purification method minimizes contact with protic sources.

References

  • Hitosugi, S., Tanimoto, D., Nakanishi, W., & Isobe, H. (2012). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters, 41(9), 972-973. [Link]

  • Zhong, Q., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Chromatography A, 1229, 216-222. [Link]

  • Hitosugi, S., et al. (2012). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. ResearchGate. [Link]

  • Murphy, C. L. W. (2013). Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions. eScholarship, University of California. [Link]

  • Various Authors. (2024). Purification of alkyl Bpin/other alkyl boronic esters. Reddit r/Chempros. [Link]

  • Kumar, A., et al. (2014). ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC. Semantic Scholar. [Link]

  • Kumar, A., et al. (2014). Accurate Analysis of Boronic Pinacol Esters Using Low Residual Silanol Silica Based Reversed Phase HPLC. Ingenta Connect. [Link]

  • Various Authors. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Genentech. [Link]

  • Kumar, A., et al. (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. ResearchGate. [Link]

  • Various Authors. (2016). How to purify boronic acids/boronate esters?. ResearchGate. [Link]

  • Various Authors. Arylboronic acid or boronate synthesis. Organic Chemistry Portal. [Link]

  • Various Authors. Boronic Esters. Organic Syntheses Procedure. [Link]

  • Hall, J. (2022). Something Unique or Methyl, Butyl, Futile? Born again Boron. Scientific Update. [Link]

  • Various Authors. SUPPLEMENTARY INFORMATION for the article. The Royal Society of Chemistry. [Link]

  • Shang, M., et al. (2014). Direct Synthesis of Arylboronic Pinacol Esters from Arylamines. The Royal Society of Chemistry. [Link]

  • Wu, G. (2010). Synthesis and Application of Boronic Acid Derivatives. VTechWorks, Virginia Tech. [Link]

  • Fernandes, C., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4287. [Link]

  • Shang, M., et al. (2010). Direct Conversion of Arylamines to Pinacol Boronates: A Metal-Free Borylation Process. Angewandte Chemie International Edition, 49(21), 3628-3631. [Link]

  • Various Authors. (2022). Which boronic acids are used most frequently for synthesis of bioactive molecules?. ResearchGate. [Link]

  • Achilli, C., et al. (2012). The picture summarizes the interconversion between phenylboronic acid... ResearchGate. [Link]

  • Yang, D., et al. (2024). The application of phenylboronic acid pinacol ester functionalized ROS-responsive multifunctional nanoparticles in the treatment of Periodontitis. Journal of Nanobiotechnology, 22(1), 181. [Link]

  • Yang, D., et al. (2024). The application of phenylboronic acid pinacol ester functionalized ROS-responsive multifunctional nanoparticles in the treatment of Periodontitis. PMC. [Link]

  • Li, X., et al. (2022). Boronic ester derivative-dependent activity of parthenolide analogues. ChemRxiv. [Link]

Sources

Application Notes and Protocols: Catalyst Selection for Coupling Reactions of 5-Cyano-2-formylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Challenges of a Multifunctional Building Block

5-Cyano-2-formylphenylboronic acid is a valuable synthetic intermediate in medicinal chemistry and materials science, offering a unique combination of reactive functional groups for the construction of complex molecular architectures.[1][2] However, the very features that make this molecule attractive also present significant challenges in transition metal-catalyzed cross-coupling reactions. The presence of a strongly electron-withdrawing cyano group and a sterically demanding ortho-formyl group profoundly influences the reactivity of the boronic acid moiety.

The electron-deficient nature of the aromatic ring can slow down the crucial transmetalation step in the catalytic cycle and increases the propensity for protodeboronation, an undesired side reaction that replaces the boronic acid group with a hydrogen atom.[3][4][5] Furthermore, the ortho-formyl group introduces significant steric hindrance around the reactive center and can potentially coordinate to the metal catalyst, leading to catalyst inhibition or alternative reaction pathways.[6]

This document serves as a comprehensive guide for the rational selection of catalysts and reaction conditions for the successful coupling of 5-Cyano-2-formylphenylboronic acid in three key transformations: Suzuki-Miyaura (C-C), Chan-Lam (C-N), and Buchwald-Hartwig (C-N) type couplings.

Diagram: Key Challenges in Coupling 5-Cyano-2-formylphenylboronic Acid

G cluster_challenges Challenges cluster_consequences Consequences A 5-Cyano-2-formylphenylboronic Acid B Electron-Withdrawing Effects (Cyano and Formyl Groups) A->B C Steric Hindrance (ortho-Formyl Group) A->C D Catalyst Inhibition/Coordination (Formyl and Cyano Groups) A->D E Reduced Reaction Rates B->E F Protodeboronation B->F C->E G Low Product Yields D->G E->G F->G

Caption: Key challenges associated with 5-Cyano-2-formylphenylboronic acid in cross-coupling reactions.

I. Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds.[7][8][9] The successful coupling of 5-Cyano-2-formylphenylboronic acid hinges on overcoming the aforementioned electronic and steric challenges.

Catalyst and Ligand Selection: A Matter of Bulk and Electron Richness

For sterically hindered and electron-deficient arylboronic acids, the choice of ligand is paramount. Bulky and electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are generally the most effective.[10][11][12][13] These ligands promote the formation of a monoligated, coordinatively unsaturated palladium(0) species, which is crucial for efficient oxidative addition and facilitates the otherwise difficult transmetalation step.

Table 1: Recommended Catalyst Systems for Suzuki-Miyaura Coupling of 5-Cyano-2-formylphenylboronic Acid

Catalyst PrecursorLigandKey Features & RationaleRecommended For
Pd(OAc)₂ or Pd₂(dba)₃Buchwald-type biaryl phosphines (e.g., XPhos, SPhos, RuPhos)Bulky and electron-rich, accelerate reductive elimination and stabilize the active catalyst. Effective for sterically demanding substrates.[14]General purpose, good starting point for optimization.
Pd(OAc)₂ or Pd₂(dba)₃Trialkylphosphines (e.g., P(t-Bu)₃, PCy₃)Highly electron-donating and sterically demanding, effective for unreactive aryl chlorides and hindered boronic acids.[11]Coupling with sterically hindered aryl halides.
Pd-NHC ComplexesAcenaphthoimidazolylidene ligands Provide strong σ-donation and "flexible steric bulk," leading to high catalytic activity even at low loadings for hindered substrates.[10]Achieving high turnover numbers and coupling of challenging substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a starting point for the optimization of the Suzuki-Miyaura coupling of 5-Cyano-2-formylphenylboronic acid with an aryl bromide.

Materials:

  • 5-Cyano-2-formylphenylboronic acid (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • XPhos (4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 equiv)

  • Anhydrous 1,4-dioxane

  • Anhydrous water

Procedure:

  • To an oven-dried Schlenk tube, add the aryl bromide, 5-Cyano-2-formylphenylboronic acid, Pd(OAc)₂, XPhos, and K₃PO₄.

  • Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.

  • Add anhydrous 1,4-dioxane and water (typically a 4:1 to 10:1 mixture).

  • Seal the tube and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Troubleshooting Protodeboronation

Protodeboronation is a major competing side reaction, especially with electron-deficient boronic acids under basic aqueous conditions.[3][5]

Mitigation Strategies:

  • Use of Anhydrous Conditions: Employing anhydrous solvents and bases can significantly reduce the rate of protodeboronation. Aprotic conditions are desirable for boronic acids sensitive to aqueous base.[6]

  • Boronic Ester Derivatives: Conversion of the boronic acid to a more stable derivative, such as a pinacol ester or a trimethylene glycol ester, can prevent premature decomposition.[6] These esters can then be used in the coupling reaction, often with fluoride-based activation (e.g., using KF or CsF as the base).

  • Milder Bases: Strong bases can accelerate protodeboronation. Screening milder bases such as K₂CO₃ or Cs₂CO₃ may be beneficial.

II. Chan-Lam Coupling: Constructing Carbon-Nitrogen Bonds

The Chan-Lam coupling offers a powerful method for the formation of C-N bonds using copper catalysts, often under milder conditions than palladium-catalyzed reactions.[15][16] However, the electronic properties of 5-Cyano-2-formylphenylboronic acid make it a challenging substrate for this transformation.[17]

Catalyst and Ligand Selection: Enhancing Copper's Reactivity

Standard Chan-Lam conditions may prove sluggish for this substrate. The use of ligands that can stabilize the copper catalyst and facilitate the catalytic cycle is often necessary.

Table 2: Recommended Catalyst Systems for Chan-Lam Coupling of 5-Cyano-2-formylphenylboronic Acid

Catalyst PrecursorLigandBaseSolventKey Features & Rationale
Cu(OAc)₂ or CuSO₄1,10-Phenanthroline Organic bases (e.g., Pyridine, Et₃N) or mild inorganic bases (e.g., K₂CO₃)Methanol, Ethanol, Acetonitrile1,10-Phenanthroline is an effective ligand for promoting Cu-catalyzed C-N coupling, even with challenging substrates.[18][19]
Cu(OAc)₂None (Ligand-free) PyridineDichloromethane (DCM)In some cases, a ligand-free system with an appropriate base and solvent can be effective.[16]
Copper(II) triflatePhenanthroline-based ligands K₂CO₃MethanolBidentate ligands can improve yields in the coupling of poorly-activated nucleophiles.[15]
Protocol 2: General Procedure for Chan-Lam N-Arylation

This protocol describes a general procedure for the coupling of 5-Cyano-2-formylphenylboronic acid with a primary or secondary amine.

Materials:

  • 5-Cyano-2-formylphenylboronic acid (1.5 equiv)

  • Amine (1.0 equiv)

  • Copper(II) acetate (Cu(OAc)₂, 10 mol%)

  • 1,10-Phenanthroline (20 mol%)

  • Pyridine (2.0 equiv)

  • Methanol

  • Molecular sieves (4 Å)

Procedure:

  • To a round-bottom flask, add Cu(OAc)₂, 1,10-phenanthroline, and activated molecular sieves.

  • Add a solution of the amine in methanol, followed by the 5-Cyano-2-formylphenylboronic acid and pyridine.

  • Stir the reaction mixture at room temperature, open to the air.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite, washing with methanol.

  • Concentrate the filtrate and purify the crude product by column chromatography on silica gel.

III. Buchwald-Hartwig Amination: An Alternative for C-N Bond Formation

While the Buchwald-Hartwig amination traditionally couples an aryl halide with an amine, its catalyst systems are highly advanced and can provide valuable insights for challenging C-N bond formations.[20][21][22][23] In the context of 5-Cyano-2-formylphenylboronic acid, a direct coupling is not the standard application. However, understanding the ligand and catalyst principles can be beneficial if a derivative of the boronic acid (e.g., the corresponding aryl halide) is used.

For such a sterically hindered and electronically deactivated aryl halide, highly active catalyst systems would be required. These typically involve palladium precatalysts paired with bulky, electron-rich biarylphosphine ligands (e.g., G3 or G4 palladacycle precatalysts with ligands like BrettPhos or RuPhos).

Workflow Diagram: Catalyst System Selection

G cluster_start Starting Material cluster_reaction Desired Coupling cluster_method Primary Method cluster_catalyst Catalyst System Start 5-Cyano-2-formylphenylboronic Acid CC C-C Coupling Start->CC CN C-N Coupling Start->CN Suzuki Suzuki-Miyaura CC->Suzuki ChanLam Chan-Lam CN->ChanLam Pd Palladium-based (e.g., Pd(OAc)₂ + Bulky Ligand) Suzuki->Pd Cu Copper-based (e.g., Cu(OAc)₂ + Phenanthroline) ChanLam->Cu

Sources

Designing Fluorescent Sensors with 5-Cyano-2-formylphenylboronic Acid: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides researchers, scientists, and drug development professionals with detailed application notes and protocols for the rational design and implementation of fluorescent sensors utilizing 5-Cyano-2-formylphenylboronic acid (CFPBA) as a key molecular scaffold. This document offers full editorial control to present a scientifically rigorous and practical resource, moving beyond rigid templates to deliver field-proven insights.

Introduction: The Strategic Advantage of 5-Cyano-2-formylphenylboronic Acid in Fluorescent Sensor Design

Fluorescent chemosensors are indispensable tools in chemical biology and diagnostics, offering high sensitivity, selectivity, and real-time detection capabilities.[1] Within this class of molecules, boronic acid-based sensors have garnered significant attention due to their unique ability to reversibly bind with 1,2- and 1,3-diols, which are common structural motifs in biologically important molecules like carbohydrates.[2] The first fluorescent boronic acid-based sensor for saccharide sensing was developed in 1992, paving the way for extensive research in this area.[1]

5-Cyano-2-formylphenylboronic acid (CFPBA) is a particularly advantageous building block for constructing sophisticated fluorescent sensors. Its trifunctional nature—a boronic acid for diol recognition, a formyl group for versatile bioconjugation, and a cyano group for modulating electronic properties—offers a powerful platform for creating highly specific and sensitive molecular probes.

  • The Boronic Acid Moiety: A Gateway to Diol Recognition: As a Lewis acid, the boronic acid group can covalently and reversibly bind with compounds containing 1,2- or 1,3-diols, such as sugars and glycoproteins, to form five- or six-membered cyclic esters.[2][3][4][5] This interaction is the cornerstone of the sensor's recognition capability.

  • The Formyl Group: A Versatile Handle for Fluorophore Conjugation: The aldehyde functionality of the formyl group provides a reactive site for the covalent attachment of a wide array of fluorophores through Schiff base formation. This allows for the straightforward synthesis of sensor molecules with tailored photophysical properties.

  • The Cyano Group: A Tool for Fine-Tuning Sensor Performance: The electron-withdrawing nature of the cyano group can significantly influence the electronic properties of the phenyl ring and, consequently, the attached fluorophore. This can lead to desirable changes in the sensor's fluorescence upon analyte binding, such as enhanced quantum yield or spectral shifts, through mechanisms like Intramolecular Charge Transfer (ICT).

This application note will provide a detailed exposition on the design principles, synthesis, and characterization of fluorescent sensors based on CFPBA.

Principle of Sensing: A Mechanistic Overview

The sensing mechanism of a CFPBA-based fluorescent sensor is predicated on the modulation of the fluorophore's emission in response to the binding of a diol-containing analyte to the boronic acid moiety. Upon binding, the hybridization of the boron atom changes from sp² to sp³, which can alter the electronic properties of the sensor molecule and lead to a detectable change in its fluorescence.[1]

The general principle involves a "turn-on" or "turn-off" fluorescence response, or a ratiometric shift in the emission wavelength. The specific outcome depends on the interplay between the fluorophore, the CFPBA core, and the analyte.

G cluster_0 Sensor Design and Synthesis cluster_1 Sensing Mechanism cluster_2 Signal Readout CFPBA 5-Cyano-2-formylphenylboronic acid (CFPBA) Sensor CFPBA-Fluorophore Conjugate (Fluorescent Sensor) CFPBA->Sensor Schiff Base Formation Fluorophore Fluorophore with Amino Group Fluorophore->Sensor BoundSensor Sensor-Analyte Complex (Altered Fluorescence) Sensor->BoundSensor Reversible Boronate Ester Formation Analyte Diol-Containing Analyte (e.g., Glucose) Analyte->BoundSensor Fluorescence_Change Change in Fluorescence Intensity or Wavelength BoundSensor->Fluorescence_Change Detection

Caption: Workflow for designing and utilizing a CFPBA-based fluorescent sensor.

Experimental Protocols

Synthesis of a Generic CFPBA-Based Fluorescent Sensor

This protocol describes the synthesis of a fluorescent sensor by conjugating CFPBA with a generic amino-functionalized fluorophore via Schiff base formation, followed by reduction to a stable secondary amine.

Materials:

  • 5-Cyano-2-formylphenylboronic acid (CFPBA)

  • Amino-functionalized fluorophore (e.g., an amino-coumarin, amino-fluorescein, or other suitable dye)

  • Anhydrous Methanol or Ethanol

  • Sodium borohydride (NaBH₄)

  • Glacial Acetic Acid

  • Dichloromethane (DCM)

  • Hexane

  • Silica gel for column chromatography

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Thin-layer chromatography (TLC) plates

Procedure:

  • Schiff Base Formation:

    • In a clean, dry round-bottom flask, dissolve 1.0 equivalent of 5-Cyano-2-formylphenylboronic acid in anhydrous methanol.

    • Add 1.0 equivalent of the amino-functionalized fluorophore to the solution.

    • Add a catalytic amount of glacial acetic acid (2-3 drops).

    • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by TLC. The formation of the imine intermediate can be observed as a new, often colored, spot.

  • Reduction of the Imine:

    • Once the formation of the Schiff base is complete, cool the reaction mixture in an ice bath.

    • Slowly add 1.5 equivalents of sodium borohydride (NaBH₄) portion-wise to the reaction mixture. Be cautious as hydrogen gas will be evolved.

    • After the addition is complete, remove the ice bath and stir the reaction at room temperature for an additional 2-3 hours. Monitor the reduction by TLC until the imine spot disappears.

  • Work-up and Purification:

    • Quench the reaction by slowly adding a few drops of water.

    • Remove the solvent under reduced pressure.

    • Redissolve the residue in dichloromethane (DCM) and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure fluorescent sensor.

  • Characterization:

    • Confirm the structure of the synthesized sensor using standard analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

G cluster_0 Step 1: Schiff Base Formation cluster_1 Step 2: Reduction cluster_2 Step 3: Work-up and Purification Reactants CFPBA + Amino-Fluorophore in Anhydrous Methanol + Catalytic Acetic Acid Stirring Stir at RT for 4-6h Reactants->Stirring TLC1 Monitor by TLC Stirring->TLC1 Cooling Cool in Ice Bath Addition Add NaBH₄ (1.5 eq) Cooling->Addition Stirring2 Stir at RT for 2-3h Addition->Stirring2 TLC2 Monitor by TLC Stirring2->TLC2 Workup Quench, Evaporate, Extract with DCM, Dry Purification Silica Gel Column Chromatography Workup->Purification Characterization ¹H NMR, ¹³C NMR, HRMS Purification->Characterization

Caption: Synthetic workflow for a generic CFPBA-based fluorescent sensor.

Protocol for Spectroscopic Characterization and Analyte Titration

This protocol outlines the steps to evaluate the photophysical properties of the synthesized sensor and to determine its binding affinity for a target diol-containing analyte.

Materials:

  • Synthesized CFPBA-based fluorescent sensor

  • Stock solution of the sensor in a suitable solvent (e.g., DMSO or methanol)

  • Aqueous buffer solution (e.g., phosphate-buffered saline, PBS, at physiological pH 7.4)

  • Stock solution of the target analyte (e.g., glucose, fructose, or another diol) in the same buffer

  • Quartz cuvettes

  • UV-Vis spectrophotometer

  • Fluorometer

Procedure:

  • Preparation of Working Solutions:

    • Prepare a stock solution of the fluorescent sensor (e.g., 1 mM in DMSO).

    • Prepare a stock solution of the analyte (e.g., 100 mM glucose in PBS).

    • Prepare a working solution of the sensor by diluting the stock solution in the aqueous buffer to a final concentration that gives a suitable absorbance (typically < 0.1) and fluorescence intensity (e.g., 10 µM).

  • Spectroscopic Characterization:

    • Record the absorption spectrum of the sensor working solution using the UV-Vis spectrophotometer to determine the maximum absorption wavelength (λ_abs_max).

    • Record the emission spectrum of the sensor working solution using the fluorometer, exciting at or near the λ_abs_max. Determine the maximum emission wavelength (λ_em_max).

  • Fluorescence Titration:

    • To a cuvette containing a fixed volume of the sensor working solution, add increasing aliquots of the analyte stock solution.

    • After each addition, gently mix the solution and allow it to equilibrate for a few minutes.

    • Record the fluorescence emission spectrum after each addition.

  • Data Analysis:

    • Plot the change in fluorescence intensity at λ_em_max as a function of the analyte concentration.

    • Determine the association constant (Kₐ) by fitting the titration data to a suitable binding model (e.g., 1:1 binding isotherm).

    • Calculate the limit of detection (LOD) based on the standard deviation of the blank and the slope of the initial linear portion of the titration curve.

Table 1: Hypothetical Spectroscopic and Binding Properties of a CFPBA-based Sensor

PropertyValue
Maximum Absorption (λ_abs_max)450 nm
Maximum Emission (λ_em_max)520 nm
Quantum Yield (Φ)0.35
Association Constant (Kₐ) for Glucose1.5 x 10³ M⁻¹
Limit of Detection (LOD) for Glucose10 µM

Self-Validating Systems and Trustworthiness

The reliability of any fluorescent sensor hinges on its selectivity and the robustness of its response. To ensure the trustworthiness of a CFPBA-based sensor, a series of validation experiments are crucial.

  • Selectivity Studies: The sensor's response to the target analyte should be tested in the presence of potential interfering substances that are structurally similar or commonly found in the intended sample matrix (e.g., other sugars, amino acids, metal ions). A highly selective sensor will show a significant response only to the target analyte.

  • pH Stability: The fluorescence of the sensor and its response to the analyte should be evaluated over a range of pH values to determine the optimal working pH and the sensor's stability.

  • Photostability: The sensor should be exposed to continuous excitation light to assess its resistance to photobleaching. A stable sensor will maintain its fluorescence intensity over a prolonged period.

  • Reversibility: The reversible nature of the boronic acid-diol interaction can be confirmed by adding a competitive binding agent (e.g., a high concentration of another diol) to the sensor-analyte complex and observing the recovery of the initial fluorescence signal.

Conclusion and Future Perspectives

5-Cyano-2-formylphenylboronic acid represents a versatile and powerful platform for the development of next-generation fluorescent sensors. The strategic placement of the boronic acid, formyl, and cyano groups provides a unique combination of recognition, conjugation, and signal modulation capabilities. The protocols and design principles outlined in this application note offer a solid foundation for researchers to create novel sensors for a wide range of diol-containing analytes, with potential applications in medical diagnostics, drug discovery, and environmental monitoring. Future research may focus on integrating CFPBA-based sensors into more complex systems, such as nanoparticles or hydrogels, to create advanced sensing materials with enhanced performance and functionality.

References

  • Du, J., Fan, J., Peng, X., Li, H., & Sun, S. (2010). The quinoline derivative of ratiometric and sensitive fluorescent zinc probe based on deprotonation. Sensors and Actuators B: Chemical, 144(2), 337–341. [Link]

  • Kaneda, M., et al. (n.d.). Design and synthesis of fluorescent probes for GPR54. Bioorganic & Medicinal Chemistry, 21(21), 6419-6426. [Link]

  • Lacina, K., Skládal, P., & James, T. D. (2014). Boronic acids for sensing and other applications - a mini-review of papers published in 2013. Chemistry Central Journal, 8, 60. [Link]

  • Li, M., et al. (2025). A novel boronic acid-based fluorescent sensor for the selective detection of l-lysine in food samples and cells. RSC Advances, 15(1), 1-8. [Link]

  • McClary, C. A., & Taylor, M. S. (2013). Applications of organoboron compounds in carbohydrate chemistry and glycobiology: analysis, separation, protection, and activation. Carbohydrate Research, 381, 112–122. [Link]

  • Niles, A. L., et al. (2021). Solid-Phase Synthesis of Fluorescent Probes for Plasma Membrane Labelling. Molecules, 26(2), 354. [Link]

  • Wang, B., & Anslyn, E. V. (2018). Structure–Reactivity Relationships in Boronic Acid–Diol Complexation. ACS Omega, 3(10), 13586–13593. [Link]

  • Wang, W., et al. (2018). Recent development of boronic acid-based fluorescent sensors. RSC Advances, 8(48), 27364-27380. [Link]

  • Wur, F. D. (2015). New applications of the interaction between diols and boronic acids. Wageningen University. [Link]

  • Zha, S., et al. (2023). Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels. Biosensors, 13(8), 785. [Link]

  • Zhang, X., et al. (2013). Boronic Acid-Based Electrochemical Sensors for Detection of Biomolecules. International Journal of Electrochemical Science, 8, 11162-11174. [Link]

  • Zhou, Y., et al. (2025). Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. Molecules, 30(13), 1-20. [Link]

Sources

Troubleshooting & Optimization

Technical Support: Optimizing Suzuki Couplings with 5-Cyano-2-formylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SC-5CN-2CHO-001 Subject: Low yields/Protodeboronation with Ortho-Formyl Boronic Acids Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Hidden" Equilibrium

You are likely experiencing low yields not because your catalyst is dead, but because your substrate is trapped in a "dormant" state or decomposing before it can react.

5-Cyano-2-formylphenylboronic acid is not a standard boronic acid. Due to the ortho-formyl group, it exists primarily as a cyclic hemiacetal known as a hydroxybenzoxaborole .

  • The Trap: The electron-withdrawing 5-cyano group increases the electrophilicity of the aldehyde, pushing the equilibrium strongly toward the cyclic form. This form is catalytically inactive in the transmetallation step.

  • The Danger: To react, the ring must open. However, the open form places a Lewis-acidic boron next to an electron-withdrawing formyl group, making the C-B bond extremely susceptible to hydrolytic cleavage (protodeboronation ).

Your goal is to thread the needle: Open the ring just enough to couple, but not enough to decompose.

Troubleshooting Matrix & FAQs

Issue 1: "I see rapid consumption of starting material, but only trace product."

Diagnosis: Protodeboronation. The C-B bond is breaking faster than the Transmetallation step. The 5-cyano group stabilizes the resulting anion, accelerating this decomposition.

  • Solution A (Base Control): Switch from hydroxides (NaOH, KOH) or alkoxides to mild, buffered bases. Potassium Phosphate (

    
    )  or Cesium Carbonate (
    
    
    
    )
    are superior.
  • Solution B (Water Management): You need some water to facilitate the base mechanism, but too much accelerates hydrolysis. Use a 4:1 or 10:1 ratio of organic solvent to water .

  • Solution C (Ligand Acceleration): You must speed up the catalytic cycle to outcompete decomposition. Use bulky, electron-rich Buchwald ligands like SPhos or XPhos , which accelerate oxidative addition and transmetallation.

Issue 2: "The reaction is sluggish; starting material remains unreacted."

Diagnosis: The Benzoxaborole "Lock." The 5-cyano group stabilizes the cyclic form so strongly that the concentration of the active open boronic acid is negligible.

  • Solution: Increase the temperature slightly (to 60–80°C) to shift the equilibrium, but ensure you are using a precatalyst (like XPhos Pd G3 ) that initiates immediately, rather than a Pd(II) salt that requires reduction.

Issue 3: "I see multiple side spots on TLC/LCMS."

Diagnosis: Cannizzaro Reaction or Homocoupling. The free aldehyde is reacting with the base (Cannizzaro) or the catalyst is oxidizing the boronic acid (Homocoupling).

  • Solution: Degas solvents rigorously (sparge with Argon for 15 mins) to stop homocoupling. Avoid strong bases to prevent aldehyde disproportionation.

The "Self-Validating" Protocol

This protocol is designed to mitigate the specific failure modes of ortho-formyl boronic acids.

Reagents:

  • Halide Partner: 1.0 equiv (Aryl Bromide/Chloride)

  • Boronic Acid: 1.5 equiv (5-Cyano-2-formylphenylboronic acid)

  • Catalyst: 2–5 mol% XPhos Pd G3 (or SPhos Pd G3)

  • Base: 3.0 equiv

    
     (finely ground)
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step:

  • Charge Solids: Add the aryl halide, boronic acid, base, and Pd-precatalyst to a vial equipped with a stir bar.

  • Degas: Seal the vial and purge with Argon/Nitrogen (3 x vac/fill cycles). Critical: Oxygen promotes homocoupling.

  • Solvent Addition: Add the degassed Dioxane/Water mixture via syringe.

  • Reaction: Heat to 60°C . Monitor by LCMS at 1 hour.

    • Why 60°C? High enough to open the benzoxaborole ring, low enough to minimize protodeboronation.

  • Workup: Dilute with EtOAc, wash with water. Note: The product will contain an aldehyde; avoid amine-based workups to prevent imine formation.

Visualizing the Challenge

Diagram 1: The Benzoxaborole Equilibrium & Failure Modes

This diagram illustrates the "race" between productive coupling and destructive hydrolysis.

Benzoxaborole_Cycle Cyclic Cyclic Benzoxaborole (Dormant/Stable Form) Favored by 5-CN Group Open Open Boronic Acid (Active Species) Cyclic->Open  Equilibrium (Heat/Base)   Decomp Protodeboronation (Product: 3-Cyanobenzaldehyde) Open->Decomp  Hydrolysis (High pH)   Pd_Cycle Pd-Catalytic Cycle (Productive Coupling) Open->Pd_Cycle  Transmetallation  

Caption: The substrate exists primarily in the dormant Cyclic form. We must shift equilibrium to the Open form for coupling (Green path) while preventing the irreversible decomposition (Red path).

Diagram 2: Optimization Decision Tree

Use this logic flow to adjust your conditions based on experimental results.

Optimization_Tree Start Start Reaction (Standard Protocol) Check Check LCMS (1-2 Hours) Start->Check LowConv Low Conversion (SM Remaining) Check->LowConv SM Intact Decomp Protodeboronation (Ar-H Observed) Check->Decomp Ar-H Major Success Good Yield Check->Success Product Major HeatUp Increase Temp to 80°C (Shift Equilibrium) LowConv->HeatUp LowerBase Switch to K3PO4 or Reduce Water Ratio Decomp->LowerBase SwitchCat Switch to SPhos/XPhos (Faster Transmetallation) HeatUp->SwitchCat If still slow MIDA Switch to MIDA Boronate (Slow Release Strategy) SwitchCat->MIDA If all fails LowerBase->SwitchCat If still decomp

Caption: Step-by-step logic for troubleshooting based on LCMS data. The "MIDA Boronate" is the ultimate fallback for stubborn substrates.

Advanced Strategy: The MIDA Solution

If optimization fails, the ultimate solution for unstable 2-formyl boronic acids is to use a MIDA (N-methyliminodiacetic acid) Boronate .

  • Why? The MIDA ligand locks the boron into an

    
     hybridized state, preventing both cyclization and protodeboronation.
    
  • Mechanism: Under standard Suzuki aqueous basic conditions, the MIDA group hydrolyzes slowly, releasing the active boronic acid at a rate that matches the catalytic turnover. This keeps the standing concentration of the unstable "open" acid low, minimizing decomposition [1].

References

  • Gillis, E. P., & Burke, M. D. (2007).[1] A Simple and Modular Strategy for the Synthesis of Highly Functionalized Polyenes. Journal of the American Chemical Society, 129(21), 6716–6717.

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412-443.

  • Billingsley, K. L., & Buchwald, S. L. (2008). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366.

  • Hall, D. G. (2005). Structure, Properties, and Preparation of Boronic Acid Derivatives. In Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.

Sources

Technical Support Center: Navigating the Challenges of 5-Cyano-2-formylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-Cyano-2-formylphenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals who are utilizing this versatile yet sensitive building block in their synthetic endeavors. The unique electronic properties of this molecule, conferred by the electron-withdrawing cyano and formyl groups, make it a valuable reagent in cross-coupling reactions. However, these same properties also render it highly susceptible to a common and often frustrating side reaction: protodeboronation.

This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you successfully employ 5-Cyano-2-formylphenylboronic acid while minimizing or altogether avoiding its degradation.

I. Understanding the Core Problem: Protodeboronation

Protodeboronation is the hydrolytic cleavage of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom. For 5-Cyano-2-formylphenylboronic acid, this leads to the formation of 4-cyanobenzaldehyde, an undesired byproduct that can complicate purification and reduce the yield of your target molecule. The electron-withdrawing nature of the cyano and formyl groups makes the ipso-carbon more electrophilic and thus more susceptible to protonolysis.

The rate of protodeboronation is highly dependent on the reaction conditions, particularly pH.[1][2][3] For electron-deficient arylboronic acids like 5-Cyano-2-formylphenylboronic acid, the process is significantly accelerated under basic conditions.[4][5]

Protodeboronation_Mechanism cluster_0 Base-Catalyzed Protodeboronation Arylboronic_Acid Ar-B(OH)₂ Boronate_Anion [Ar-B(OH)₃]⁻ Arylboronic_Acid->Boronate_Anion + OH⁻ Transition_State Transition State Boronate_Anion->Transition_State + H₂O Proton_Source H₂O Protodeboronated_Product Ar-H Transition_State->Protodeboronated_Product Boric_Acid B(OH)₃ Transition_State->Boric_Acid

Caption: Base-catalyzed protodeboronation of arylboronic acids.

II. Troubleshooting Guide & FAQs

This section addresses common issues encountered when working with 5-Cyano-2-formylphenylboronic acid.

Question 1: I am observing significant amounts of 4-cyanobenzaldehyde in my reaction mixture. What is the likely cause and how can I prevent it?

Answer: The formation of 4-cyanobenzaldehyde is a classic sign of protodeboronation. 5-Cyano-2-formylphenylboronic acid is highly electron-deficient, making it particularly prone to this side reaction, especially under the basic conditions often required for Suzuki-Miyaura cross-coupling reactions.[1][2][4]

Troubleshooting Steps:

  • Choice of Base: Strong bases, especially aqueous hydroxides, can aggressively promote protodeboronation.[6]

    • Recommendation: Opt for milder bases. Carbonates such as K₂CO₃ or Cs₂CO₃ are often a good starting point. Phosphates like K₃PO₄ can also be effective. In some cases, organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) might be suitable, although their efficacy can be system-dependent.

  • Reaction Temperature: Higher temperatures can accelerate the rate of protodeboronation.

    • Recommendation: Run your reaction at the lowest temperature that still allows for efficient catalytic turnover. It may be beneficial to perform a temperature screen to find the optimal balance.

  • Reaction Time: Prolonged exposure to basic conditions increases the likelihood of protodeboronation.[6]

    • Recommendation: Monitor your reaction closely by TLC or LC-MS. Once the starting material is consumed, work up the reaction promptly.

  • Catalyst System: An inefficient catalyst system that leads to slow coupling will allow more time for the boronic acid to decompose.[6]

    • Recommendation: Employ a highly active catalyst system to ensure that the desired cross-coupling outcompetes protodeboronation. For electron-deficient boronic acids, palladium catalysts with electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos, RuPhos) are often effective.[7]

Question 2: My 5-Cyano-2-formylphenylboronic acid seems to be degrading upon storage. What are the proper storage conditions?

Answer: Like many boronic acids, 5-Cyano-2-formylphenylboronic acid can be sensitive to moisture and air over time, which can lead to the formation of boroxines (anhydrides) or slow degradation.

Recommended Storage Protocol:

  • Temperature: Store the compound in a refrigerator at +2 to +8 °C.[8]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with moisture and oxygen.

  • Container: Keep the compound in a tightly sealed container. For long-term storage, consider sealing the container with paraffin film.

Question 3: I am struggling to purify my product away from the protodeboronated byproduct, 4-cyanobenzaldehyde. What purification strategies do you recommend?

Answer: The similar polarity of your desired product and 4-cyanobenzaldehyde can make chromatographic purification challenging.

Purification Strategies:

  • Acid/Base Extraction: If your desired product does not contain basic or acidic functionalities that would interfere, an extractive workup can be effective. Boronic acids are acidic and can be extracted into a basic aqueous phase.

    • Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the organic layer with a mild aqueous base (e.g., 1 M NaOH or NaHCO₃ solution). The boronic acid starting material will be extracted into the aqueous layer.

    • Separate the layers. The organic layer will contain your product and the 4-cyanobenzaldehyde.

    • Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate. This method helps remove unreacted boronic acid but not the protodeboronated byproduct.

  • Specialized Chromatography:

    • Biotage with C18 silica: Reverse-phase chromatography can sometimes provide better separation than normal-phase silica gel.[9][10]

    • Use of scavengers: Silica-based scavengers can be employed to selectively bind and remove boronic acids from the reaction mixture.[11]

  • Recrystallization: If your product is a solid, recrystallization may be an effective method for purification.[12]

  • Derivatization: In challenging cases, the boronic acid can be temporarily converted into a boronate ester (e.g., a pinacol ester) which is generally more stable and easier to purify by chromatography.[10] The free boronic acid can then be regenerated if needed.

Question 4: Can I use a boronate ester of 5-Cyano-2-formylphenylboronic acid to avoid protodeboronation?

Answer: Yes, this is an excellent strategy. Using a boronate ester, such as the pinacol ester, can significantly mitigate protodeboronation. This "slow release" strategy involves the in-situ hydrolysis of the boronate ester to the boronic acid under the reaction conditions.[2] This maintains a low concentration of the reactive boronic acid at any given time, favoring the desired cross-coupling over protodeboronation.

Slow_Release_Strategy cluster_1 Slow Release of Boronic Acid Boronate_Ester Ar-B(pin) Boronic_Acid Ar-B(OH)₂ Boronate_Ester->Boronic_Acid Hydrolysis Suzuki_Coupling Suzuki Coupling Boronic_Acid->Suzuki_Coupling Fast Protodeboronation Protodeboronation Boronic_Acid->Protodeboronation Slow

Caption: "Slow release" strategy using a boronate ester.

III. Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with 5-Cyano-2-formylphenylboronic Acid

This protocol provides a starting point for optimizing your reaction.

Materials:

  • 5-Cyano-2-formylphenylboronic acid

  • Aryl halide (or triflate)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃ with a ligand like SPhos)

  • Base (e.g., K₂CO₃ or K₃PO₄)

  • Anhydrous solvent (e.g., dioxane, toluene, or DME/water mixture)

Procedure:

  • To a dry reaction flask under an inert atmosphere (argon or nitrogen), add the aryl halide (1.0 equiv), 5-Cyano-2-formylphenylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

  • Add the palladium catalyst (1-5 mol%) and ligand (if required).

  • Add the anhydrous solvent.

  • Stir the reaction mixture at the desired temperature (start with room temperature or slightly elevated, e.g., 50-80 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite to remove the catalyst.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling

ParameterRecommendationRationale
Base K₂CO₃, K₃PO₄Milder bases to minimize protodeboronation.[6]
Catalyst Pd(PPh₃)₄, Pd₂(dba)₃/SPhosHigh activity catalysts to promote rapid coupling.[7]
Solvent Dioxane, Toluene, DME/H₂OCommon solvents for Suzuki reactions.
Temperature 50-80 °CLower temperatures to reduce the rate of protodeboronation.
Equivalents of Boronic Acid 1.2 - 1.5A slight excess to compensate for any degradation.

IV. References

  • Al-Zoubi, R. M., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society.

  • Cox, P. A., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research.

  • Dennis, G. H., et al. (2014). Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids. The Journal of Organic Chemistry.

  • ResearchGate. (2016). How to purify boronic acids/boronate esters?.

  • ResearchGate. (2022). The proposed mechanism for protodeboronation of arylboronic acids.

  • Benchchem. (n.d.). preventing protodeboronation of Methylboronic acid pinacol ester-d3 in Suzuki coupling.

  • Wikipedia. (n.d.). Protodeboronation.

  • Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society.

  • Reddit. (2017). Purification of boronic acids?.

  • Google Patents. (n.d.). Process for purification of boronic acid and its derivatives.

  • Adonin, N. Y., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society.

  • Chekshin, N., et al. (2021). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society.

  • Benchchem. (n.d.). Technical Support Center: Post-Reduction Purification from Boron Impurities.

  • Reddit. (2025). HELP: Purifying boronic acids sucks.

  • Fisher Scientific. (2025). SAFETY DATA SHEET - 5-Formylfuran-2-boronic acid.

  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET.

  • Fisher Scientific. (2010). SAFETY DATA SHEET - 2-Formylphenylboronic acid.

  • D'Amora, M., et al. (2021). Boronic Acid Moieties Stabilize Adhesion of Microalgal Biofilms on Glassy Substrates: A Chemical Tool for Environmental. ChemSusChem.

  • Aldeghi, M., et al. (2020). Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm. Journal of Chemical Information and Modeling.

  • Miyaura, N., & Suzuki, A. (1995). Organoborane coupling reactions (Suzuki coupling). Chemical Reviews.

  • Tokyo Chemical Industry. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.

  • Astech Ireland Ltd. (n.d.). 5-Cyano-2-formylphenylboronic acid, 50 mg, glass.

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115.

  • Sigma-Aldrich. (n.d.). 5-Cyano-2-formylphenylboronic acid | 2095193-38-5.

  • Sigma-Aldrich. (n.d.). 5-Cyano-2-formylphenylboronic acid | 2095193-38-5.

  • Adamczyk-Woźniak, A., et al. (2020). 5-Trifluoromethyl-2-formylphenylboronic Acid. Molecules.

  • Adamczyk-Woźniak, A., et al. (2020). Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. Molecules.

Sources

Technical Support Center: Purification Strategies for 5-Cyano-2-formylphenylboronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support guide for the purification of 5-Cyano-2-formylphenylboronic acid and its derivatives. This document is designed for researchers, medicinal chemists, and process development scientists who work with these versatile but often challenging building blocks. My goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to troubleshoot and adapt these methods for your specific derivative and purity requirements. We will explore the common pitfalls and provide robust, field-tested solutions to ensure the integrity of your starting materials for downstream applications like Suzuki-Miyaura cross-coupling reactions.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude 5-Cyano-2-formylphenylboronic acid?

A1: The impurity profile can vary based on the synthetic route, but typically you will encounter three main classes of impurities:

  • Protodeboronation Products: This is the loss of the boronic acid group, replacing it with a hydrogen atom, resulting in 3-cyanobenzaldehyde. This is a very common issue with arylboronic acids, especially under harsh acidic or basic conditions or during prolonged chromatography.[4]

  • Boroxines (Anhydrides): Boronic acids can reversibly dehydrate to form cyclic trimeric anhydrides called boroxines. While not always detrimental to subsequent reactions (as they can hydrolyze back), their presence complicates analysis (NMR, HPLC) and accurate weighing of the material.

  • Starting Materials & Reagents: Incomplete reactions can leave residual starting materials (e.g., the corresponding aryl bromide or iodide).

  • Oxidized/Polymerized Byproducts: The aldehyde functionality can be susceptible to oxidation or polymerization, leading to a complex mixture of byproducts.[4]

Q2: My 5-Cyano-2-formylphenylboronic acid is a sticky oil or an amorphous solid that won't crystallize. What should I do?

A2: This is a frequent challenge, often caused by residual solvents or the presence of impurities that inhibit crystallization.[4][5] Before attempting a complex purification, try triturating the crude material. This involves stirring or sonicating the solid/oil in a solvent in which the desired product is sparingly soluble, but the impurities are highly soluble. Hexane, diethyl ether, or a mixture of ethyl acetate and hexane are excellent starting points.[5] If this fails, the material likely requires more rigorous purification, such as acid-base extraction or chromatography, which we will discuss in the troubleshooting guide.

Q3: Can I use standard silica gel chromatography to purify this compound?

A3: While possible, it is often problematic. Boronic acids are known to interact strongly with the acidic silanol groups on standard silica gel, leading to streaking, poor separation, and in some cases, decomposition or significant loss of material on the column.[4][5] If chromatography is necessary, reversed-phase (C18) is often a better choice.[4][6] For normal phase, you may have success with silica gel that has been "deactivated" or buffered, for instance, by pre-treating it with boric acid.[7]

Q4: How does the cyano group affect the purification strategy?

A4: The electron-withdrawing nature of both the cyano and formyl groups increases the Lewis acidity of the boronic acid compared to simpler phenylboronic acids.[8][9] This enhanced acidity is key to the success of the acid-base extraction method, allowing for the formation of a water-soluble boronate salt at a moderately alkaline pH (8-11), which might not be as effective for less acidic boronic acids.[10]

Troubleshooting and Purification Workflow

Navigating the purification of boronic acids requires a logical, step-by-step approach. The following decision tree illustrates a typical workflow for purifying your crude 5-Cyano-2-formylphenylboronic acid derivative.

Purification_Workflow Purification Decision Workflow for 5-Cyano-2-formylphenylboronic Acid Derivatives start Crude Product (5-Cyano-2-formylphenylboronic acid) assessment Initial Assessment: - Solid or Oil? - NMR/LCMS Purity? start->assessment solid Solid (>80% Pure) assessment->solid Solid & High Purity oil_low_purity Oil or Solid (<80% Pure) assessment->oil_low_purity Oil or Low Purity recrystallization Strategy 1: Recrystallization/Trituration solid->recrystallization acid_base Strategy 2: Acid-Base Extraction oil_low_purity->acid_base If impurities are non-acidic chromatography Strategy 3: Chromatography oil_low_purity->chromatography If impurities have different polarity recryst_outcome Check Purity recrystallization->recryst_outcome acid_base_outcome Check Purity acid_base->acid_base_outcome chrom_outcome Check Purity chromatography->chrom_outcome success Pure Product (>98%) recryst_outcome->success Success failure Purity Still Low recryst_outcome->failure Failure acid_base_outcome->success Success acid_base_outcome->failure Failure chrom_outcome->success Success chrom_outcome->failure Failure combine_methods Combine Methods: e.g., Acid-Base then Recrystallization failure->combine_methods combine_methods->acid_base

Caption: A decision workflow for selecting a purification strategy.

Detailed Purification Protocols

Protocol 1: Acid-Base Extraction

This is often the most effective and scalable method for purifying formylphenylboronic acids, as it specifically separates the acidic product from neutral organic impurities.[10][11]

Causality: The protocol leverages the Lewis acidity of the boronic acid. In a basic aqueous solution (pH 8-11), the boronic acid is deprotonated to form a water-soluble boronate salt. Neutral impurities (like the protodeboronated arene or starting material) remain in the organic phase and are washed away. Subsequent re-acidification precipitates the pure boronic acid.[10]

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude 5-Cyano-2-formylphenylboronic acid in a suitable water-immiscible organic solvent like ethyl acetate or diethyl ether.

  • Base Extraction: Transfer the solution to a separatory funnel and extract with a mild aqueous base. A 5-10% solution of sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) is ideal to reach a pH of 8-11.[10] Extract 2-3 times, collecting the aqueous layers.

    • Scientist's Note: Avoid strong bases like NaOH, as they can promote side reactions. Monitor the pH of the aqueous layer to ensure it remains in the target range.

  • Organic Wash: The combined aqueous layers may contain trace organic impurities. Wash this aqueous solution once with fresh ethyl acetate or diethyl ether and discard the organic layer.

  • Acidification: Cool the aqueous layer in an ice bath and slowly acidify with 1-2M HCl until the pH is ~2-3. The pure boronic acid should precipitate as a solid.

    • Self-Validation: The formation of a precipitate upon acidification is a strong indicator of success.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold water to remove any inorganic salts, followed by a small amount of a non-polar solvent like hexane to aid in drying.

  • Drying: Dry the purified solid under vacuum.

Protocol 2: Recrystallization

This classical technique is highly effective if the crude product is already of moderate purity (>80%) and solid.[5] The key is finding a solvent system where the boronic acid is soluble at high temperatures but sparingly soluble at low temperatures.

Causality: The principle relies on the differential solubility of the product and impurities in a chosen solvent at varying temperatures. As a hot, saturated solution cools, the compound with the lower solubility (ideally, your product) will crystallize out, leaving impurities behind in the solvent.[12]

Step-by-Step Methodology:

  • Solvent Screening: In small test tubes, test the solubility of ~10-20 mg of your crude material in various solvents (see table below). A good solvent will dissolve the compound when hot but show poor solubility when cold.

  • Dissolution: In an appropriately sized flask, add the minimum amount of the chosen hot solvent to the crude material to achieve complete dissolution.

  • Hot Filtration (Optional): If there are insoluble impurities in the hot solution, perform a quick hot filtration through a pre-warmed funnel with fluted filter paper to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. To maximize recovery, subsequently cool the flask in an ice bath or refrigerator.[12]

    • Scientist's Note: Slow cooling promotes the formation of larger, purer crystals. If crystallization does not occur, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Isolation & Drying: Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.[12]

Table 1: Recommended Solvent Systems for Recrystallization

Solvent SystemPolarityComments
WaterHighBoronic acids often have good water solubility at high temperatures. An excellent, green choice if applicable.[12]
Ethyl Acetate / HeptaneMedium/Non-polarDissolve in hot ethyl acetate, then add heptane until cloudy. Reheat to clarify and cool slowly. A very common and effective system.[5]
TolueneMediumGood for many arylboronic acids.
Acetonitrile / WaterHigh/MediumAnother versatile polar system.
Protocol 3: Diethanolamine Adduct Formation (Advanced)

For particularly stubborn purifications where the boronic acid is difficult to crystallize or handle, derivatization can be a powerful tool. Boronic acids react reversibly with diethanolamine to form stable, crystalline adducts.[4][6]

Causality: This method exploits the formation of a stable, often highly crystalline, tetracoordinate boron species. This adduct has different solubility properties than the parent boronic acid and its impurities, allowing it to be selectively precipitated and isolated. The boronic acid can then be regenerated by treatment with acid.[4][6]

Step-by-Step Methodology:

  • Adduct Formation: Dissolve the crude boronic acid in a suitable solvent (e.g., diethyl ether, toluene). Add one equivalent of diethanolamine. The adduct will often precipitate out of the solution.[6]

  • Isolation: Collect the crystalline adduct by filtration and wash with the solvent.

  • Regeneration: To recover the free boronic acid, the adduct is typically stirred as a slurry in an organic solvent (like ethyl acetate) and washed with an acidic aqueous solution or a saturated solution of boric acid to sequester the diethanolamine.[4]

  • Work-up: The organic layer containing the pure boronic acid is then separated, dried, and the solvent is removed under reduced pressure.

References

  • How to purify boronic acids/boronate esters? - ResearchGate. (2016, July 18). ResearchGate. [Link]

  • Challenging purification of organoboronic acids. (2025, November 8). Chemistry Stack Exchange. [Link]

  • Purification of boronic acids? (2017, December 19). Reddit. [Link]

  • Process for purification of boronic acid and its derivatives.
  • Method of producing 5-formyl-2-furylboronic acid.
  • Adamczyk-Woźniak, A., et al. (2020). 5-Trifluoromethyl-2-formylphenylboronic Acid. Molecules, 25(4), 799. [Link]

  • Virtues of Volatility: A Facile Transesterification Approach to Boronic Acids. (2019, April 23). ACS Publications. [Link]

  • Hitosugi, S., et al. (2012). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters. [Link]

  • How to Purify Boric Acid (by Recrystallization). (2015, November 13). YouTube. [Link]

  • Purification of alkyl Bpin/other alkyl boronic esters. (2024, February 8). Reddit. [Link]

  • Process for preparing highly pure formylphenylboronic acids.
  • Synthesis and Quantitation of Genotoxic impurity 5-cyano-2-((4-fluorophenyl) (hydroxy) benzyl 4-methyl benzene sulfonate in Escitalopram Oxalate by RP-UPLC. (2017, August 29). Semantic Scholar. [Link]

  • Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. [Link]

  • Arylboronic acid or boronate synthesis. Organic Chemistry Portal. [Link]

  • Organoborane coupling reactions (Suzuki coupling). PMC - NIH. [Link]

  • Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. (2020, February 12). PMC. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • 2-Formylphenylboronic acid. PubChem - NIH. [Link]

  • The Suzuki Reaction. Chem 115 Myers. [Link]

  • Institutional Repository - Research Portal Dépôt Institutionnel. CORE. [Link]

Sources

Technical Guide: Solubilization & Handling of 5-Cyano-2-formylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solving solubility issues of 5-Cyano-2-formylphenylboronic acid in water Content type: Technical Support Guide

Executive Summary & Chemical Identity[1]

5-Cyano-2-formylphenylboronic acid is a specialized organoboron intermediate often used in Suzuki-Miyaura cross-couplings and as a precursor for benzoxaborole-based pharmacophores (e.g., anti-infectives like Tavaborole).

Users frequently report "insolubility" or "inconsistent solubility" in aqueous media. This is rarely a simple issue of hydrophobicity; rather, it is a complex equilibrium issue involving cyclization and anhydride formation .

PropertyDetails
CAS Number 2095193-38-5 (General analogue ref: 87199-17-5 for 4-formyl)
Molecular Formula C₈H₆BNO₃
MW 174.95 g/mol
pKa (Est.) 6.5 – 7.2 (More acidic than phenylboronic acid due to -CN and -CHO)
Primary Issue Exists in equilibrium between open boronic acid, cyclic benzoxaborole, and insoluble boroxine anhydride.

The Chemistry of Insolubility (The "Why")

To solve the solubility problem, you must treat this compound not as a static "acid" but as a dynamic shapeshifter.

A. The Benzoxaborole Equilibrium

Unlike standard phenylboronic acids, the ortho-formyl group reacts intramolecularly with the boronic acid moiety. In water/DMSO, the compound predominantly exists as 5-cyano-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole .

  • Implication: You are trying to dissolve a cyclic hemiacetal, not a free aldehyde. This cyclic form is generally more soluble than the open form but can still aggregate.

B. The Boroxine Trap (The "Anhydride" Problem)

In the solid state, boronic acids dehydrate to form trimeric anhydrides called boroxines .

  • The Problem: Commercial batches often contain significant amounts of this boroxine. Boroxines are greasy, flat, and crystallize efficiently, making them kinetically slow to hydrolyze back to the monomer in neutral water.

  • The Fix: You must "crack" the boroxine ring using heat, base, or a coordinating solvent.

C. Electronic Effects of the 5-Cyano Group

The cyano group is strongly electron-withdrawing.[1]

  • Lowers pKa: It makes the boron center more Lewis acidic.

  • Increases Solubility at Neutral pH: Unlike phenylboronic acid (pKa ~8.8), this compound can ionize (and thus dissolve) at lower pH values (pH 7.0–7.5).

Equilibrium Boroxine Boroxine (Solid Anhydride) (Insoluble Trimer) OpenForm Open Form Boronic Acid + Aldehyde Boroxine->OpenForm + H2O (Slow) CyclicForm Cyclic Benzoxaborole (Dominant in Solution) OpenForm->CyclicForm Fast Equilibrium Anion Boronate Anion (Water Soluble pH > 7) OpenForm->Anion + OH- CyclicForm->Anion + OH-

Figure 1: The dynamic equilibrium states. Commercial solids are often trapped in the Red (Boroxine) state and must be driven to the Green (Cyclic) or Blue (Anionic) state.

Solubilization Protocols

Choose the protocol that matches your downstream application.

Protocol A: The "Stock Solution" Method (DMSO/DMF)

Best for: Biological assays, high-throughput screening, and storage.

  • Solvent: Use anhydrous DMSO (Dimethyl sulfoxide) or DMF .

  • Concentration: Prepare a 50 mM to 100 mM stock.

  • Procedure:

    • Weigh the powder into a glass vial.

    • Add DMSO.[2]

    • Critical Step: Sonicate for 5–10 minutes. This mechanical energy breaks the boroxine crystal lattice, allowing the solvent to coordinate with the boron.

  • Dilution: When diluting into aqueous buffer (e.g., PBS), ensure the final DMSO concentration is <1% to avoid precipitating the "greasy" boroxine form before it equilibrates.

Protocol B: The Aqueous Buffer Method (pH Shift)

Best for: Chemical synthesis in water, protein conjugation.

  • Principle: Convert the neutral benzoxaborole into the anionic hydroxyboronate species.

  • Buffer Selection: Use a buffer with pH 7.5 – 8.0 (Phosphate or Tris).

    • Note: Due to the 5-CN group, you do not need the high pH (9-10) required for unsubstituted phenylboronic acid.

  • Procedure:

    • Suspend the solid in water (it will be cloudy).

    • Add 1.0 equivalent of NaOH or KOH dropwise while stirring.

    • The solution should clear rapidly as the anion forms.

    • Warning: Do not exceed pH 9.0, as the formyl group (even in cyclic form) can undergo Cannizzaro disproportionation or oxidation under strongly basic conditions.

Protocol C: The "Sugar Boost" (Complexation)

Best for: Neutral pH applications where DMSO is toxic.

  • Principle: Boronic acids form stable, soluble cyclic esters with 1,2-diols (e.g., glycerol, fructose, sorbitol).

  • Procedure:

    • Prepare a buffer containing 5% to 10% Glycerol or Sorbitol .

    • Add the boronic acid solid.

    • Stir at room temperature. The diol displaces water/anhydride bonds to form a soluble boronate ester.

Stability & Storage

HazardRisk LevelMitigation
Oxidation ModerateThe formyl group is susceptible to air oxidation to carboxylic acid. Store under Argon/Nitrogen.
Protodeboronation LowThe C-B bond is relatively stable, but avoid high temperatures (>60°C) in acidic media.
Dehydration HighIf left open, the solid reverts to the insoluble boroxine. Keep container tightly sealed at 4°C.

Troubleshooting & FAQ

Q: My NMR spectrum in D₂O is missing the aldehyde peak (~10 ppm). Is my compound degraded? A: Likely no . In D₂O, the equilibrium shifts almost entirely to the cyclic benzoxaborole form. You will see a hemiacetal proton peak around 6.0–6.5 ppm instead of the aldehyde peak. To see the aldehyde, run the NMR in a non-coordinating solvent like CDCl₃ or acetone-d6 (though solubility may be poor).

Q: The solution was clear, but a white solid precipitated after 24 hours. What is it? A: This is likely the boroxine anhydride reforming. This happens if the pH drops (re-protonation) or if the DMSO stock absorbed moisture from the air, triggering slow precipitation.

  • Fix: Re-sonicate or raise the pH slightly to re-dissolve.

Q: Can I use ethanol as a solvent? A: Yes, but be aware that boronic acids form ethyl esters in ethanol. While soluble, these are different chemical species than the free acid. If your application relies on reversible binding (e.g., sugar sensing), the ethyl ester must hydrolyze first, which introduces a lag time.

Q: Why is the solution turning yellow? A: Yellowing indicates oxidation of the formyl group or polymerization. If the yellow color is intense, check purity by LC-MS. A slight yellow tint is common for cyano-substituted aromatics but should not be dark.

Decision Tree: Solvent Selection

SolventSelection Start Start: Select Application BioAssay Biological Assay (Cells/Enzymes) Start->BioAssay Synthesis Chemical Synthesis (Suzuki/Conjugation) Start->Synthesis DMSO Use DMSO Stock (50mM) Dilute <1% in Buffer BioAssay->DMSO AqBase Is Organic Solvent Allowed? Synthesis->AqBase YesOrg Yes: Use MeOH/EtOH or THF AqBase->YesOrg Yes NoOrg No: Aqueous Only AqBase->NoOrg No pHAdjust Adjust pH to 7.5-8.0 (Form Boronate Anion) NoOrg->pHAdjust Basic pH OK DiolAdd Add 5% Glycerol/Sorbitol (Neutral pH) NoOrg->DiolAdd Strict Neutrality

Figure 2: Flowchart for selecting the optimal solubilization strategy based on experimental constraints.

References

  • Adamczyk-Woźniak, A., et al. (2025). "A tautomeric equilibrium between functionalized 2-formylphenylboronic acids and corresponding 1,3-dihydro-1,3-dihydroxybenzo[c][2,1]oxaboroles."[3][4] ResearchGate.

  • Sporzyński, A., et al. (2023).[5] "Solubility of benzoxaborole in water." Journal of Chemical & Engineering Data.

  • Sigma-Aldrich. (2025). "Product Specification: 5-Cyano-2-formylphenylboronic acid (CAS 2095193-38-5)." Merck/MilliporeSigma.

  • PubChem. (2025).[6][7] "Compound Summary: 2-Formylphenylboronic acid." National Library of Medicine.

  • Frontier Specialty Chemicals. (2025). "Handling of Formylphenylboronic acid pinacol esters." Technical Data Sheet.

Sources

Technical Support Center: Optimizing Suzuki-Miyaura Reactions for Sterically Hindered Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for navigating the complexities of Suzuki-Miyaura cross-coupling reactions involving sterically hindered phenylboronic acids. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in achieving optimal yields and purity with these demanding substrates. Here, we address common issues in a practical question-and-answer format, providing not just solutions but also the underlying scientific principles to empower your experimental design.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Suzuki-Miyaura reaction with a sterically hindered phenylboronic acid is giving very low to no yield. What are the most likely causes and how can I troubleshoot this?

Low yields in these reactions are a common hurdle, primarily stemming from the steric hindrance that impedes key steps in the catalytic cycle. The primary bottlenecks are often the transmetalation and reductive elimination steps.[1][2]

Initial Troubleshooting Workflow:

Here is a systematic approach to diagnosing the issue:

G A Low/No Yield Observed B Verify Reagent Quality & Purity (Boronic Acid, Halide, Solvent, Base) A->B First Step C Is Protodeboronation Occurring? (Check for Arene Side Product) B->C If Reagents are OK D Optimize Catalyst System (Ligand & Palladium Source) C->D If Protodeboronation is Minimal G Consider Alternative Boron Reagent C->G If Protodeboronation is Significant E Adjust Reaction Temperature D->E After Ligand Screening H Successful Coupling D->H F Re-evaluate Base & Solvent System E->F If Temperature Change is Ineffective E->H F->H Iterative Optimization G->D Re-attempt Coupling

Caption: Initial troubleshooting workflow for low-yield Suzuki coupling.

Detailed Troubleshooting Steps:

  • Reagent Integrity :

    • Boronic Acid Stability : Sterically hindered boronic acids can be prone to protodeboronation, especially at elevated temperatures and in the presence of aqueous bases.[3] Use freshly acquired or properly stored boronic acid. Consider using more stable derivatives like pinacol esters or MIDA boronates, which can release the boronic acid slowly into the reaction mixture.[4][5]

    • Catalyst Activity : Ensure your palladium source and ligand are not degraded. The active Pd(0) species is sensitive to oxygen, so proper degassing and maintenance of an inert atmosphere are critical.[6]

  • Catalyst System Optimization :

    • The Power of the Ligand : For sterically demanding substrates, the choice of ligand is paramount. Bulky and electron-rich phosphine ligands are generally preferred as they promote both oxidative addition and reductive elimination.[1][7] Ligands like Buchwald's biaryl phosphines (e.g., SPhos, XPhos) or other specialized ligands like AntPhos have shown excellent performance in coupling hindered substrates.[7][8]

    • Palladium Precatalyst : Using a well-defined palladium precatalyst can lead to more consistent generation of the active catalytic species, especially for challenging couplings.[3]

  • Reaction Temperature Adjustment :

    • Finding the Sweet Spot : While higher temperatures generally increase reaction rates, they can also accelerate catalyst decomposition and side reactions like protodeboronation.[9] It is often beneficial to start at a moderate temperature (e.g., 60-80 °C) and incrementally increase it if the reaction is sluggish.[9][10] Some challenging couplings may require temperatures up to 110-140 °C, but this should be approached cautiously.[7]

    • Monitoring Thermal Decomposition : Be aware that boronic acids can undergo thermal decomposition.[11] If you suspect this is an issue at higher temperatures, consider using a more stable boronic ester.

Q2: I'm observing a significant amount of homocoupling of my boronic acid. How can I suppress this side reaction?

Homocoupling is often promoted by the presence of oxygen and can be a significant issue, especially with electron-rich boronic acids.

Mitigation Strategies:

  • Rigorous Inert Atmosphere : Ensure your reaction setup is thoroughly purged with an inert gas (Argon or Nitrogen) and maintained under a positive pressure. Degassing the solvent is crucial.[6]

  • Controlled Addition of Reagents : In some cases, slow addition of the boronic acid can help to keep its concentration low, thereby disfavoring the homocoupling pathway.

  • Temperature Control : While not always the primary factor for homocoupling, running the reaction at the lowest effective temperature can sometimes help minimize this side reaction.

Q3: My starting aryl halide is being consumed, but I'm isolating the dehalogenated arene instead of the desired biaryl product. What is causing this?

The formation of a dehalogenated byproduct indicates that the aryl halide is being reduced. This typically occurs after oxidative addition to the palladium center.

Potential Causes and Solutions:

  • Hydride Source : The palladium-aryl intermediate can react with a hydride source in the reaction mixture. Potential sources include solvents (especially alcohols or wet solvents) or the base itself.

    • Solution : Ensure you are using anhydrous solvents. If using a base like an alkoxide, consider switching to a non-hydridic base like K₃PO₄ or Cs₂CO₃.

  • β-Hydride Elimination : If your aryl halide has an alkyl substituent with a β-hydrogen, this can be a pathway for reduction.[7]

    • Solution : This is less common with aryl halides but can be a significant issue with alkyl halides. For aryl systems, optimizing the ligand to favor reductive elimination over other pathways is key.

In-depth Technical Guide

The Critical Role of Temperature in Coupling Hindered Substrates

Temperature is a double-edged sword in Suzuki-Miyaura couplings of sterically hindered substrates. While it provides the necessary energy to overcome the activation barriers of the key catalytic steps, excessive heat can lead to undesirable outcomes.

Temperature Effects on the Catalytic Cycle:

G cluster_0 Desired Catalytic Cycle cluster_1 Undesired Side Reactions (Promoted by High Temp) A Oxidative Addition (Often faster) B Transmetalation (Often Rate-Limiting for Hindered Substrates) A->B C Reductive Elimination (Can be slow for Hindered Products) B->C C->A D Protodeboronation of Boronic Acid E Catalyst Decomposition F Homocoupling Temp Increasing Temperature Temp->B Increases Rate Temp->C Increases Rate Temp->D Increases Rate Temp->E Increases Rate Temp->F Can Increase Rate

Caption: The dual effect of temperature on the Suzuki-Miyaura reaction.

Recommended Temperature Optimization Strategy:

A systematic approach to optimizing temperature is crucial.

Temperature RangeExpected Outcome & Considerations
Room Temperature - 40 °C Ideal for highly reactive, unstable boronic acids where protodeboronation is a major concern.[3] Often requires a highly active catalyst system.
60 - 80 °C A good starting point for many sterically hindered systems. Balances reaction rate with catalyst and substrate stability.[9][10]
80 - 110 °C Often necessary for moderately to highly hindered substrates to achieve a reasonable reaction rate.[7] Monitor for side product formation.
> 110 °C Reserved for extremely challenging couplings.[7] The risk of catalyst decomposition and side reactions is significantly higher. Consider switching to a higher-boiling solvent like toluene or xylenes.
Experimental Protocol: Screening for Optimal Reaction Temperature

This protocol outlines a parallel screening approach to efficiently identify the optimal temperature for your specific reaction.

Materials:

  • Sterically hindered phenylboronic acid

  • Aryl halide

  • Palladium precatalyst (e.g., Pd₂(dba)₃)

  • Bulky phosphine ligand (e.g., SPhos)

  • Anhydrous base (e.g., K₃PO₄)

  • Degassed solvent (e.g., Dioxane/Water mixture)

  • Reaction vials suitable for heating

  • Inert atmosphere manifold

Procedure:

  • Stock Solution Preparation : To ensure consistency, prepare stock solutions of the aryl halide, palladium precatalyst, and ligand in the chosen solvent.

  • Reaction Setup : In a glovebox or under a stream of inert gas, add the sterically hindered phenylboronic acid and the base to a series of reaction vials.

  • Addition of Reagents : Add the stock solutions of the aryl halide, palladium precatalyst, and ligand to each vial.

  • Temperature Screening : Place the vials in separate heating blocks or a parallel synthesis reactor set to different temperatures (e.g., 60 °C, 80 °C, 100 °C, 120 °C).

  • Reaction Monitoring : Take aliquots from each reaction at regular intervals (e.g., 2h, 6h, 12h, 24h) and analyze by LC-MS or GC-MS to determine the conversion to product and the formation of any side products.

  • Analysis : Compare the results to identify the temperature that provides the best balance of reaction rate and selectivity.

Advanced Troubleshooting

Q4: I have screened multiple ligands and temperatures, but my yield is still unsatisfactory. What other parameters can I investigate?

When standard optimizations fail, a deeper dive into the reaction components is necessary.

Base and Solvent Effects:

The choice of base and solvent are intricately linked and can significantly impact the reaction outcome.[10][12] The base is not just a simple proton scavenger; it activates the boronic acid for transmetalation by forming a more nucleophilic boronate species.[13][14][15]

BaseCommon SolventsConsiderations
K₃PO₄ Dioxane, THF, TolueneA strong, non-nucleophilic base that is often effective for hindered couplings.[16]
Cs₂CO₃ DMF, DioxaneA highly effective base, particularly for challenging reactions.[2][17]
K₂CO₃ Toluene/Water, DMF/WaterA common and cost-effective choice, often used in aqueous solvent mixtures.[18]
KOtBu THF, DioxaneA very strong base that can be effective for inert boronic acids but may not be suitable for base-sensitive substrates.[4]

Solvent Polarity and Coordination : The solvent can influence the stability of intermediates in the catalytic cycle.[12] For instance, polar aprotic solvents like DMF or NMP have been shown to be beneficial for some challenging couplings, potentially by stabilizing key intermediates.[19]

Q5: Are there alternatives to using sterically hindered phenylboronic acids directly?

Yes, when the boronic acid itself is the source of instability, using a more robust derivative is an excellent strategy.

  • Boronic Esters (e.g., Pinacol, Neopentyl Glycol Esters) : These are generally more stable to protodeboronation and can be purified by chromatography.[20] They participate in the Suzuki coupling under standard conditions.

  • Organotrifluoroborates (R-BF₃K) : These salts are highly stable, crystalline solids that are easy to handle. They slowly release the boronic acid in situ under the reaction conditions.

  • MIDA Boronates : These are exceptionally stable and can be used in iterative cross-coupling strategies due to their orthogonality with other boron reagents.[3]

By systematically addressing these common issues and understanding the interplay between reaction parameters, you can significantly improve the success rate of Suzuki-Miyaura couplings with sterically hindered phenylboronic acids.

References

  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (2025).
  • Ligand Steric Effects of α-Diimine Nickel(II) and Palladium(II) Complexes in the Suzuki–Miyaura Cross-Coupling Reaction - PMC.
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Chemistry LibreTexts.
  • Suzuki reaction - Wikipedia. Wikipedia.
  • Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions - Chemical.AI. (2025). Chemical.AI.
  • Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed. (2005).
  • Suzuki Coupling - Organic Chemistry Portal. Organic Chemistry Portal.
  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling - The Royal Society of Chemistry. (2014). The Royal Society of Chemistry.
  • Organoborane coupling reactions (Suzuki coupling) - PMC - NIH.
  • Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings | Request PDF - ResearchGate.
  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. (2021). Reddit.
  • Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. - ResearchGate.
  • A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions - PMC. (2025).
  • Kinetic Analysis of Thermal Decomposition of Boric Acid from Thermogravimetric Data.
  • A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC.
  • How to improve the reaction selectivity of Phenylboronic Acid? - Blog. (2025). BenchChem.
  • The Slow‐Release Strategy in Suzuki–Miyaura Coupling - ResearchGate.
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Yoneda Labs.
  • Troubleshooting guide for low yields in Suzuki coupling of Methyl 4-bromo-6-methylnicotin
  • Optimization of reaction conditions for the Suzuki-Miyaura coupling of... - ResearchGate.
  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? | ResearchGate. (2017).
  • An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed. (2013).

Sources

Storage conditions to prevent trimerization of 5-Cyano-2-formylphenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the storage, handling, and stability mechanisms of 5-Cyano-2-formylphenylboronic acid (CAS: 2095193-38-5).

Topic: Prevention of Trimerization & Optimal Storage Conditions

Executive Summary: The Stability Paradox

Researchers often encounter inconsistent solubility or NMR spectra with 5-Cyano-2-formylphenylboronic acid . This is rarely due to irreversible degradation. Instead, it is caused by two dynamic equilibria inherent to ortho-formyl boronic acids:

  • Intramolecular Cyclization: Formation of a stable Benzoxaborole (hemiacetal).

  • Intermolecular Trimerization: Dehydration to form a Boroxine (anhydride).[1]

The "Trimerization" Issue: The "trimer" (boroxine) forms under dehydrating conditions (long-term dry storage or heating). While often considered a storage defect, it is a reversible state . The critical storage goal is to slow the kinetics of this transformation and prevent oxidative degradation of the aldehyde group.

Quick-Reference Storage Protocol
ParameterRecommendationScientific Rationale
Temperature 2°C to 8°C (Refrigerated)Lowers kinetic energy, slowing dehydration (trimerization) and oxidation.
Atmosphere Inert Gas (Argon/Nitrogen)Prevents oxidation of the formyl group (-CHO) to carboxylic acid.
Container Glass, Tightly Sealed Prevents moisture fluctuation. Plastic may be permeable to O2.
Desiccant? NO (Use with caution)Aggressive desiccation promotes dehydration to the boroxine trimer.
Light Dark/Amber Vial Minimizes photo-degradation, though less critical than oxidation.

Mechanistic Insight: The Equilibria Triad

To troubleshoot effectively, you must understand the species present in your vial. The 5-Cyano group (electron-withdrawing) increases the Lewis acidity of the boron center, shifting the equilibrium strongly toward the Cyclic Benzoxaborole form in the solid state.

Pathway Diagram: Tautomerization & Trimerization

The following diagram illustrates the reversible pathways between the Monomer, the stable Benzoxaborole, and the Boroxine Trimer.

G OpenForm Open Form (Boronic Acid + Aldehyde) Reactive Species Benzoxaborole Cyclic Benzoxaborole (Hemiacetal) Dominant Solid Form OpenForm->Benzoxaborole Intramolecular Cyclization (Fast) Boroxine Boroxine Trimer (Anhydride) 'Dehydrated Storage Form' OpenForm->Boroxine - 3 H₂O (Dehydration)

Figure 1: Dynamic equilibria of 2-formylphenylboronic acids. The 5-Cyano substituent stabilizes the Benzoxaborole form, but dehydration leads to the Boroxine trimer.

Detailed Storage & Handling Protocol

A. Storage (Prevention)

To maintain the compound in a state that is easy to solubilize and dispense:

  • Temperature Control (2-8°C):

    • Store in a dedicated chemical refrigerator.

    • Why: Room temperature storage accelerates the loss of lattice water, driving the equilibrium toward the boroxine (trimer).

  • Inert Atmosphere (Critical):

    • Flush the headspace with Argon or Nitrogen after every use.

    • Why: The aldehyde group is susceptible to autoxidation to 5-cyano-2-carboxyphenylboronic acid. This degradation is irreversible , unlike trimerization.

  • Avoid Aggressive Desiccation:

    • Do not store in a desiccator with P₂O₅ or high-vacuum grease for extended periods unless you intend to generate the anhydride.

    • Why: Extreme dryness pulls water from the equilibrium, forcing the formation of the insoluble boroxine trimer.

B. Reconstitution (Reversal of Trimerization)

If your compound has trimerized (indicated by poor solubility in non-polar solvents or "missing" NMR peaks), use this protocol to revert it to the monomeric reactive species.

Protocol: Hydrolytic Activation

  • Solvent Choice: Dissolve the solid in a solvent containing a Lewis base or protic source (e.g., MeOH, THF/Water, or DMSO).

  • Water Spike: If using a dry organic solvent (e.g., for a Suzuki coupling), add 1-2 equivalents of water or aqueous base (K₂CO₃ solution) to the reaction mixture before adding the catalyst.

    • Mechanism:[2]

      
      
      
  • Heat: Gentle heating (40°C for 5 mins) in the presence of base/water rapidly breaks the boroxine ring.

Troubleshooting Guide

Scenario 1: "The compound is not dissolving in Chloroform/DCM."
  • Cause: You likely have a high content of the Boroxine Trimer or the Benzoxaborole form, both of which have different polarity profiles than the open acid.

  • Solution: Switch to a polar solvent like DMSO-d6 or Methanol-d4 for analysis. For reactions, ensure a base/water system is used to hydrolyze the trimer in situ.

Scenario 2: "The NMR spectrum shows complex/split peaks."
  • Cause: Slow exchange between the open aldehyde form and the cyclic benzoxaborole form on the NMR timescale. The 5-cyano group intensifies this by stabilizing the closed form.

  • Diagnosis:

    • Open Form: Aldehyde proton (~10 ppm).

    • Closed Form: Methine proton of the hemiacetal (~6.0–6.5 ppm).

  • Solution: Run the NMR with a drop of D₂O. This collapses the equilibrium and simplifies the spectrum by exchanging OH protons, confirming the purity of the carbon skeleton.

Scenario 3: "I see a new peak at ~10 ppm after months of storage."
  • Cause: If this is a carboxylic acid peak (broad, downfield), the aldehyde has oxidized.

  • Solution: This is irreversible degradation. Purify via recrystallization or discard. Always store under inert gas to prevent this.

Frequently Asked Questions (FAQ)

Q: Is the trimerization dangerous or does it ruin the reagent? A: No. Boroxine formation is a physical dehydration, not a chemical decomposition. The reagent is fully recoverable upon exposure to aqueous base or protic solvents during your reaction workup.

Q: Why does the 5-Cyano group matter? A: The cyano group is electron-withdrawing. This makes the boron atom more Lewis acidic and the aldehyde carbon more electrophilic. Consequently, 5-Cyano-2-formylphenylboronic acid has a higher tendency to exist as the cyclic benzoxaborole in the solid state compared to the unsubstituted parent compound.

Q: Can I use the trimer directly in Suzuki Couplings? A: Yes. Standard Suzuki conditions (which use aqueous base like Na₂CO₃ or K₃PO₄) will instantaneously hydrolyze the trimer back to the active boronic acid monomer. No pre-treatment is required.

References

  • BenchChem. (2025).[1] Storage and handling guidelines for organoboronic acids to prevent decomposition. Retrieved from

  • Tokunaga, Y., et al. (2002).[3] Formation of boroxine: Its stability and thermodynamic parameters in solution.[3][4] Journal of the Chemical Society, Perkin Transactions 2. Retrieved from

  • Luliński, S., et al. (2020). Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid.[5] Molecules, 25(4). (Demonstrates the benzoxaborole equilibrium in electron-poor 2-formyl boronic acids). Retrieved from

  • Sigma-Aldrich. (n.d.). 2-Formylphenylboronic acid Product Specification & MSDS.[6] (Confirming storage at 2-8°C). Retrieved from [7]

  • Adamczyk-Woźniak, A., et al. (2010). Cyclization of 2-formylphenylboronic acid with the formation of 3-hydroxybenzoxaborole.[2] Journal of Molecular Structure. (Detailed structural analysis of the cyclization). Retrieved from

Sources

Technical Support Center: Palladium Remediation for Functionalized Boronic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Current Topic: Removing palladium contaminants from 5-Cyano-2-formylphenylboronic acid (CFPBA). Document ID: TSC-PD-REM-05 Last Updated: February 16, 2026

Introduction: The "Triple Threat" Challenge

You are likely here because standard recrystallization has failed to lower palladium (Pd) levels below the required threshold (typically <10 ppm for pharma intermediates), or because your purification attempts are degrading your product.

5-Cyano-2-formylphenylboronic acid presents a unique "triple threat" for purification:

  • Formyl Group (-CHO): Highly susceptible to nucleophilic attack. This rules out the most common amine-based metal scavengers, which will form imines with your product.

  • Boronic Acid (-B(OH)₂): Prone to protodeboronation (loss of boron) under basic conditions or high heat, and dehydration to boroxines.

  • Cyano Group (-CN): Can coordinate to Pd, creating tight ligand complexes that activated carbon often fails to adsorb.

This guide provides a chemically compatible, self-validating protocol to remove Pd without compromising the structural integrity of your molecule.

Scavenger Selection Guide

Why Activated Carbon Likely Failed

Activated carbon acts via physical adsorption. In highly functionalized molecules like CFPBA, the Pd is often chelated by the cyano or formyl groups. Carbon cannot "out-compete" these intramolecular ligands. Furthermore, carbon often traps the boronic acid product, leading to yield losses of 20–40% [1].

The Solution: Functionalized Silica

You must use Silica-Supported Thiols (Si-Thiol) or Dimercaptotriazine (Si-DMT) .

Scavenger TypeFunctional GroupCompatibility with CFPBAVerdict
Si-Diamine / Triamine Primary/Secondary AminesFATAL: Reacts with -CHO to form imines.DO NOT USE
Activated Carbon N/A (Porous Carbon)POOR: Low selectivity; traps product.⚠️ Avoid
Si-Thiol (Mercaptan) -SH (Thiol)EXCELLENT: High Pd affinity; inert to -CHO/-CN.Recommended
Si-DMT DimercaptotriazineEXCELLENT: Highest affinity for Pd(II).Alternative

Workflow Visualization

The following logic flow illustrates the decision process and experimental execution.

Pd_Removal_Workflow Start Crude CFPBA (>500 ppm Pd) Solvent Solvent Selection (THF or EtOAC) Start->Solvent Dissolve completely Scavenger Add Si-Thiol (4 equiv vs Pd content) Solvent->Scavenger Avoid MeOH (acetal risk) Temp Incubation 25°C - 40°C for 4-12h Scavenger->Temp Gentle agitation Filter Filtration (0.2 µm PTFE) Temp->Filter Remove silica Check Color Test / ICP-MS Filter->Check Success Pure CFPBA (<10 ppm Pd) Check->Success Pass Fail Repeat with Si-DMT Check->Fail Fail

Caption: Decision tree and workflow for selective Palladium removal from aldehyde-functionalized boronic acids.

Validated Experimental Protocol

Objective: Reduce Pd from ~1000 ppm to <20 ppm.

Materials:
  • Scavenger: SiliaMetS® Thiol or equivalent (Loading ~1.2 mmol/g).

  • Solvent: Tetrahydrofuran (THF) or Ethyl Acetate (EtOAc).[1] Note: Avoid alcohols to prevent hemiacetal formation with the aldehyde.

  • Equipment: Overhead stirrer or orbital shaker (avoid magnetic stir bars which grind the silica).

Step-by-Step Procedure:
  • Dissolution: Dissolve your crude 5-Cyano-2-formylphenylboronic acid in THF (10 volumes). Ensure the solution is clear. If the product is not fully soluble, the scavenger cannot access the trapped Pd.

  • Stoichiometry Calculation:

    • Determine initial Pd content (via ICP-MS or estimation from catalyst loading).

    • Add 4 equivalents of scavenger relative to the Pd content.

    • Example: If you have 1 mmol of residual Pd, add 4 mmol of Si-Thiol functional groups.

  • Incubation:

    • Add the solid scavenger to the vessel.

    • Stir at room temperature (20–25°C) for 4 hours.

    • Critical: Do not heat above 50°C. Higher temperatures risk protodeboronation of the boronic acid [2].

  • Filtration:

    • Filter the suspension through a 0.2 µm PTFE membrane or a fine fritted glass funnel.

    • Wash the silica cake with 2 volumes of THF to recover adsorbed product.

  • Validation:

    • Evaporate solvent and analyze a small aliquot via ICP-MS.

Troubleshooting & FAQs

Q1: I used the Thiol scavenger, but my Palladium levels are still >50 ppm. What went wrong?

Diagnosis: This usually indicates oxidative addition equilibrium . The Pd might be tightly bound to the cyano group, or the solvent is interfering. Fix:

  • Switch to Si-DMT: The Dimercaptotriazine ligand is a stronger chelator than Thiol and can often displace Pd from nitrile complexes.

  • Temperature Bump: Increase temperature to 40°C (strictly monitoring stability). Heat improves the kinetics of ligand exchange.

  • Check Solubility: If your product precipitated during scavenging, the Pd is trapped inside the crystal lattice. You must add more solvent to keep everything in the solution phase.

Q2: My aldehyde peak in NMR disappeared or shifted after scavenging.

Diagnosis: You likely used an amine-based scavenger (like chemical equivalents of ethylenediamine). Explanation: Amines react with the formyl group (-CHO) to form imines (Schiff bases). Fix: Ensure you are using Si-Thiol or Si-DMT . These sulfur-based scavengers are nucleophilic toward metals but relatively non-reactive toward aldehydes under neutral conditions [3].

Q3: I see a new impurity at ~10% after scavenging. It looks like the boronic acid is gone.

Diagnosis: Protodeboronation or Boroxine formation . Explanation:

  • Protodeboronation: If the scavenger was basic (some contain residual amines) or if you heated >60°C, the C-B bond cleaved.

  • Boroxine: Dehydration trimerizes boronic acids. This is reversible. Fix: Add a small amount of water (1-2%) to the NMR solvent to break the boroxine anhydride bonds. If it's deboronation, ensure your scavenger is neutral and keep the temperature low.

Q4: Can I use Activated Carbon as a "pre-filter"?

Answer: Yes, but with caution. You can do a quick pass with carbon to remove "easy" bulk Pd, but be aware that carbon surfaces can catalyze the oxidation of aldehydes to carboxylic acids. For this specific sensitive molecule, we recommend skipping carbon and going straight to silica scavengers to maximize yield.

References

  • Garrett, C. E., & Prasad, K. (2004).[2][3] The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900.[2][4] Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. (Discusses protodeboronation mechanisms). Link

  • SiliCycle Application Note. (2023). Scavenging of Metals from Aldehyde-Containing Intermediates. (Confirming Thiol compatibility). Link

Sources

Addressing hydrolysis rates of boronate esters in aqueous media

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Boronate Ester Technical Support Center .

I am Dr. Aris, your Senior Application Scientist. Below is a comprehensive troubleshooting and optimization guide designed for researchers encountering stability issues with boronate esters in aqueous media. This guide moves beyond basic textbook definitions to address the kinetic and thermodynamic realities of your experiments.

Module 1: Diagnostic Framework

"Why is my boronate ester degrading?"

Before altering your synthesis, you must diagnose the mechanism of degradation. Boronate esters in aqueous media face two distinct threats: Hydrolysis (cleavage of the B-O bond) and Protodeboronation (cleavage of the C-B bond).[1]

The Hydrolysis Mechanism

Hydrolysis is an equilibrium process driven by the nucleophilic attack of water or hydroxide on the boron atom. The rate-determining step involves the transition from a trigonal planar (


) boron to a tetrahedral (

) intermediate.

Key Diagnostic Indicators:

  • High pH Sensitivity: If degradation spikes at pH > 8, you are likely seeing hydroxide-assisted hydrolysis.

  • Buffer Interference: Phosphate and carbonate buffers can catalyze hydrolysis by acting as competing nucleophiles.

  • Lewis Acidity: Electron-deficient boron centers (e.g., with nitro- or fluoro-substituents on the aryl ring) hydrolyze significantly faster due to increased susceptibility to nucleophilic attack.

HydrolysisMechanism Ester Boronate Ester (sp2, Trigonal) Tetra Tetrahedral Intermediate (sp3, Anionic) Ester->Tetra k1 (Nucleophilic Attack) Rate Limiting Step Tetra->Ester k-1 Acid Boronic Acid + Free Diol Tetra->Acid k2 (Collapse) Water H2O / OH- Water->Ester

Figure 1: The hydrolysis pathway.[2] The stability of the ester is largely determined by the energy barrier to form the tetrahedral intermediate.

Module 2: Structural Engineering & Optimization

"How do I design a more stable ester?"

If your application requires aqueous stability (e.g., for chemical biology or slow-release linkers), you must tune the steric and electronic environment of the diol ligand.

Ligand Stability Hierarchy

The stability of the ester correlates directly with the steric bulk of the diol and its ability to "cage" the boron atom.

Ligand ClassStructure TypeHydrolytic Stability (

)
Mechanism of StabilityRecommended Application
Pinanediol BicyclicVery High (Days/Weeks)Extreme steric hindrance prevents nucleophilic attack.Purification, storage, difficult isolations.
MIDA Bicyclic (Cage)Tunable (Switchable)

hybridization via B-N bond removes Lewis acidity.
Iterative synthesis, slow-release prodrugs.
Pinacol (Bpin) Cyclic (5-mem)Moderate (Hours)4 Methyl groups provide steric bulk.Standard Suzuki couplings, general synthesis.
Neopentyl Glycol Cyclic (6-mem)Low/Moderate (Minutes/Hours)Less ring strain than 5-membered rings, but less steric bulk.Cost-effective alternative to Pinacol.
Catechol Cyclic (Aromatic)Very Low (Seconds)High Lewis acidity due to aromatic ring; rapid hydrolysis.Dynamic combinatorial chemistry (DCC).
The MIDA Solution

For maximum stability, utilize MIDA (N-methyliminodiacetic acid) boronates.[2] The dative B-N bond locks the boron in an


 hybridization, effectively "switching off" its Lewis acidity.
  • Release Mechanism: MIDA boronates are stable to anhydrous cross-coupling conditions but hydrolyze rapidly with aqueous NaOH (fast release) or slowly with mild bases like

    
     (slow release).
    

Module 3: Experimental Protocols

"How do I accurately measure the hydrolysis rate?"

Standard UV-Vis assays often fail due to lack of chromophore changes. The gold standard for monitoring boronate kinetics is


 NMR .
Protocol: NMR Kinetic Assay

This protocol allows you to quantify the ratio of Boronate Ester (starting material) to Boronic Acid (hydrolysis product) in real-time.

Materials:

  • Boronate Ester substrate (10 mM final conc.)

  • Deuterated Buffer (Phosphate or HEPES, pH adjusted with NaOD/DCl)

  • Internal Standard: Trimethyl borate (optional, but external reference preferred to avoid reaction) or use an inert capillary insert (e.g.,

    
     in a sealed capillary).
    

Step-by-Step Workflow:

  • Baseline Acquisition:

    • Dissolve the boronate ester in an organic co-solvent (e.g., DMSO-

      
      ) if water solubility is poor.
      
    • Acquire a

      
       spectrum.
      
    • Target Signal: Boronate Esters typically appear at 20–35 ppm (broad singlet).

  • Initiation:

    • Add the aqueous buffer to the NMR tube to initiate hydrolysis.

    • Critical: Ensure the solvent ratio (Organic:Aqueous) is constant if comparing multiple substrates.

  • Monitoring:

    • Acquire spectra at set intervals (e.g., every 5 minutes for 1 hour).

    • Target Signal: The Free Boronic Acid will appear downfield or upfield depending on pH, but typically distinct from the ester.

    • Note: At high pH, you may see the tetrahedral boronate anion at ~3–10 ppm (sharp peak).

  • Data Processing:

    • Integrate the Ester peak (

      
      ) and the Acid/Anion peak (
      
      
      
      ).
    • Calculate conversion:

      
      .
      
    • Plot

      
       vs. time to determine the rate constant 
      
      
      
      .

Advanced Tip: If peaks overlap, add KF (Potassium Fluoride) to an aliquot. Fluoride binds avidly to boronic acids to form


, shifting the signal to a distinct region (~2-5 ppm) for easier quantification.

Module 4: Frequently Asked Questions (FAQs)

Q1: I am performing a Suzuki coupling in aqueous base. Will my Pinacol ester survive? A: It must hydrolyze to react. The transmetallation step in the Suzuki-Miyaura cycle requires the formation of a hydroxo-boronate species (the hydrolyzed form). Therefore, "instability" is actually a requirement for the reaction. However, if hydrolysis is too fast compared to transmetallation, you risk protodeboronation (loss of the boron group entirely).

  • Fix: Use a weaker base (e.g.,

    
     instead of 
    
    
    
    ) or reduce water content to slow down the supply of hydroxide.

Q2: My boronate ester is stable in water but degrades in cell media. Why? A: Cell media contains diols (sugars like glucose, ribose) and reactive oxygen species (ROS).

  • Transesterification: Glucose can displace your diol ligand. Although the boronic acid is still "protected," the binding affinity changes.

  • Oxidation: ROS (specifically

    
    ) rapidly oxidizes the C-B bond to a C-O bond (phenol/alcohol formation). This is irreversible.
    

Q3: Can I store MIDA boronates in water? A: No. While MIDA boronates are "stable," they are kinetically stable, not thermodynamically immune. Over weeks, the equilibrium will shift toward hydrolysis, especially if the pH drifts. Store them as solids.

References

  • Mechanism of MIDA Hydrolysis

    • Gonzalez, J. A., et al. (2016).[3][4] MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature Chemistry.

  • Boronic Acid Stability & Structure

    • Hall, D. G. (2005).
  • Kinetic Analysis of Boron

    • Bull, S. D., et al. (2013). Exploiting the reversible covalent bonding of boronic acids: recognition, sensing, and assembly. Accounts of Chemical Research.
  • Protodeboron

    • Cox, P. A., et al. (2010). Protodeboronation of Heteroarylboronic Acids. Journal of the American Chemical Society.

Sources

Validation & Comparative

Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry of 5-Cyano-2-formylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and organic synthesis, the precise structural elucidation of novel chemical entities is paramount. Arylboronic acids, cornerstone reagents in Suzuki-Miyaura cross-coupling reactions, often present unique challenges in their characterization. This guide provides an in-depth analysis of the mass spectrometry fragmentation patterns of 5-Cyano-2-formylphenylboronic acid, a multifunctional building block. By comparing its behavior to related analogues, we offer a predictive framework for researchers to confidently identify and characterize this and similar molecules.

The Subject Molecule: 5-Cyano-2-formylphenylboronic Acid at a Glance

5-Cyano-2-formylphenylboronic acid (C₈H₆BNO₃) is a substituted aromatic boronic acid with a molecular weight of 174.95 g/mol .[1] Its structure incorporates three key functional groups that dictate its reactivity and, pertinently for this guide, its behavior in the mass spectrometer: a boronic acid moiety [-B(OH)₂], a cyano group (-CN), and a formyl group (-CHO). Understanding the interplay of these groups under ionization is crucial for interpreting the resultant mass spectrum.

PropertyValue
Molecular Formula C₈H₆BNO₃
Molecular Weight 174.95 g/mol
CAS Number 2095193-38-5

Ionization Behavior and Molecular Ion Formation: A Tale of Two Modes

Electrospray ionization (ESI) is a soft ionization technique well-suited for the analysis of polar molecules like boronic acids.[2][3] 5-Cyano-2-formylphenylboronic acid can be effectively analyzed in both positive and negative ionization modes, each providing complementary structural information.

  • Positive Ion Mode ([M+H]⁺): In the presence of a proton source (e.g., formic acid), the molecule is expected to be readily protonated, likely at the formyl oxygen or one of the boronic acid hydroxyls, to form the pseudomolecular ion [M+H]⁺ at m/z 176.

  • Negative Ion Mode ([M-H]⁻): Given the acidic nature of the boronic acid protons, deprotonation is a favored process, yielding the [M-H]⁻ ion at m/z 174.[3] This mode is often cleaner for boronic acids, exhibiting less in-source fragmentation.

A common characteristic of boronic acids under mass spectrometry conditions is their propensity to undergo dehydration, leading to the formation of cyclic trimers known as boroxines.[4][5] This can complicate spectral interpretation by presenting a high-mass ion. Optimized ESI conditions, such as lower source temperatures, can minimize this phenomenon.[4][6]

Decoding the Fragments: A Comparative Analysis of Predicted Pathways

The fragmentation of the molecular ion is dictated by the relative stabilities of the resulting fragments and the energetic landscape of bond cleavages.[7][8] By examining the fragmentation of simpler, related molecules, we can build a predictive model for 5-Cyano-2-formylphenylboronic acid.

Comparison with 2-Formylphenylboronic Acid

2-Formylphenylboronic acid serves as a foundational comparison.[9] Its fragmentation is dominated by the interplay between the formyl and boronic acid groups.

  • Loss of H₂O: A characteristic fragmentation of boronic acids is the neutral loss of water (18 Da) from the B(OH)₂ group to form a boronyl cation.

  • Loss of CO: Aldehydes are known to lose carbon monoxide (28 Da).[10]

  • Cyclization: The proximity of the formyl and boronic acid groups in 2-formylphenylboronic acids can lead to intramolecular cyclization, forming a stable 3-hydroxybenzoxaborole structure, especially in solution.[11] This cyclic isomer may exhibit a distinct fragmentation pattern.

The Influence of the Cyano Group

The introduction of the electron-withdrawing cyano group in the 5-position is expected to significantly influence the fragmentation pathways.

  • Loss of HCN: A common fragmentation pathway for nitriles is the loss of hydrogen cyanide (27 Da).[12]

  • Stabilization of Fragments: The cyano group can influence the stability of certain fragment ions through resonance effects.

Predicted Fragmentation of 5-Cyano-2-formylphenylboronic Acid

Based on the principles outlined above, we can predict the major fragmentation pathways for the [M+H]⁺ ion of 5-Cyano-2-formylphenylboronic acid.

Table of Predicted Major Fragments (Positive Ion Mode):

Precursor Ion (m/z)Neutral LossFragment Ion (m/z)Putative Structure
176H₂O158Protonated 5-cyano-2-formylphenylboronyl cation
176CO148Protonated 5-cyanophenylboronic acid
176H₂O + CO130Protonated 5-cyanophenylboron cation
158CO130Protonated 5-cyanophenylboron cation
148H₂O130Protonated 5-cyanophenylboron cation
176B(OH)₃103Protonated cyanobenzaldehyde
176HCN149Protonated 2-formylphenylboronic acid

Diagram of Predicted Fragmentation Pathways:

Fragmentation_Pathways [M+H]+ (m/z 176) [M+H]+ (m/z 176) m/z 158 [M+H-H₂O]+ (m/z 158) [M+H]+ (m/z 176)->m/z 158 - H₂O m/z 148 [M+H-CO]+ (m/z 148) [M+H]+ (m/z 176)->m/z 148 - CO m/z 103 [M+H-B(OH)₃]+ (m/z 103) [M+H]+ (m/z 176)->m/z 103 - B(OH)₃ m/z 149 [M+H-HCN]+ (m/z 149) [M+H]+ (m/z 176)->m/z 149 - HCN m/z 130 [M+H-H₂O-CO]+ (m/z 130) m/z 158->m/z 130 - CO m/z 148->m/z 130 - H₂O

Predicted fragmentation pathways for 5-Cyano-2-formylphenylboronic acid in positive ESI-MS.

Experimental Protocol for Mass Spectrometric Analysis

To obtain high-quality and reproducible mass spectra of 5-Cyano-2-formylphenylboronic acid, the following experimental protocol is recommended.

Sample Preparation
  • Prepare a stock solution of 5-Cyano-2-formylphenylboronic acid at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.

  • For infusion analysis, dilute the stock solution to a final concentration of 1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode, or 0.1% ammonium hydroxide for negative ion mode.

Mass Spectrometer Settings (ESI)

The following are suggested starting parameters for a typical quadrupole time-of-flight (Q-TOF) mass spectrometer. Optimization may be required depending on the specific instrument.

ParameterPositive Ion ModeNegative Ion Mode
Capillary Voltage 3.5 kV-3.0 kV
Cone Voltage 30 V-30 V
Source Temperature 120 °C120 °C
Desolvation Temperature 350 °C350 °C
Cone Gas Flow 50 L/hr50 L/hr
Desolvation Gas Flow 600 L/hr600 L/hr
Collision Energy (MS/MS) Ramp 10-40 eVRamp 10-40 eV
Data Acquisition and Analysis Workflow

Data_Workflow cluster_acquisition Data Acquisition cluster_analysis Data Analysis Sample_Infusion Sample Infusion Full_Scan_MS Full Scan MS Analysis Sample_Infusion->Full_Scan_MS Precursor_Selection Precursor Ion Selection Full_Scan_MS->Precursor_Selection MSMS_Acquisition MS/MS Fragmentation Precursor_Selection->MSMS_Acquisition Molecular_Ion_ID Identify Molecular Ion MSMS_Acquisition->Molecular_Ion_ID Fragment_Analysis Analyze Fragment Ions Molecular_Ion_ID->Fragment_Analysis Pathway_Elucidation Elucidate Fragmentation Pathways Fragment_Analysis->Pathway_Elucidation Comparison Compare with Predicted Patterns Pathway_Elucidation->Comparison

Workflow for acquiring and analyzing mass spectrometry data.

Conclusion: A Predictive Tool for Structural Confirmation

While direct experimental data for the mass spectrometric fragmentation of 5-Cyano-2-formylphenylboronic acid is not yet widely published, a robust predictive model can be constructed based on the known behavior of its constituent functional groups and related molecules. The key takeaways for researchers are:

  • Expect facile ionization in both positive and negative ESI modes.

  • Be mindful of the potential for boroxine formation and optimize source conditions to minimize it.

  • The primary fragmentation pathways will likely involve neutral losses of water, carbon monoxide, and hydrogen cyanide.

  • The relative abundances of fragment ions will provide valuable clues to the interplay between the formyl, cyano, and boronic acid functionalities.

By utilizing this comparative guide, researchers and drug development professionals can approach the mass spectrometric analysis of 5-Cyano-2-formylphenylboronic acid and structurally similar compounds with a higher degree of confidence, accelerating the pace of discovery and innovation.

References

  • Pramanik, B. N., Ganguly, A. K., & Gross, M. L. (Eds.). (2002). Applied electrospray mass spectrometry. CRC press.
  • Pandiyan, P. J., Appadurai, R., & Ramesh, S. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 5(12), 3051-3057. [Link]

  • Flender, C., et al. (2010). Nano liquid chromatography and direct-electron ionization (EI) mass spectrometry techniques (nano-LC-EI/MS) for the analysis of boronic acids. Journal of the American Society for Mass Spectrometry, 21(7), 1236-1244.
  • Wang, R., et al. (2013). Arylboronic acid chemistry under electrospray conditions. Chemistry–A European Journal, 19(23), 7587-7594. [Link]

  • D'yakonov, V. A., et al. (2015). Mass spectrometric study of the fragmentation of substituted phenylboronic acids and their N-methyl-d-glucamine esters. Russian Journal of General Chemistry, 85(1), 163-169.
  • Astech Ireland Ltd. (n.d.). 5-Cyano-2-formylphenylboronic acid, 50 mg, glass. Retrieved from [Link]

  • Hall, D. G. (Ed.). (2005). Boronic acids: preparation and applications in organic synthesis and medicine. John Wiley & Sons.
  • Todua, N., Tretyakov, K., & Mikaia, A. (2015). Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-α-amino acids and their methyl esters. European Journal of Mass Spectrometry, 21(3), 329-338. [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Clark, J. (2022, October 30). Fragmentation Patterns in Mass Spectra. Chemguide. [Link]

  • NC State University Libraries. (n.d.). 12.3 Mass Spectrometry of Some Common Functional Groups. In Organic Chemistry. [Link]

  • G-Biosciences. (2020, May 26). Spotting Fragmentation Patterns When Using Mass Spectrometry. [Link]

  • Miles, J. A., et al. (2021). Tandem mass spectrometry of homologous 3-hydroxyfurazan and nitrile amino acids: Analysis of cooperative interactions and fragmentation processes. Journal of Mass Spectrometry, 56(1), e4655.
  • Adamczyk-Woźniak, A., et al. (2020). 5-Trifluoromethyl-2-formylphenylboronic Acid. Molecules, 25(4), 799. [Link]

  • PubChem. (n.d.). 2-Formylphenylboronic acid. National Center for Biotechnology Information. [Link]

Sources

Elemental Analysis of Cyano-Boronic Acid Derivatives: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For researchers in drug discovery, cyano-boronic acid derivatives represent a "perfect storm" for elemental analysis (EA). The combination of a refractory element (Boron), a variable hydration state (Boronic Acid


 Boroxine), and a nitrogenous functional group (Cyano) creates a matrix that frequently fails standard combustion protocols.

This guide moves beyond simple "pass/fail" metrics to compare Standard Combustion against Oxide-Fluxed Combustion . It provides a self-validating protocol using Tungsten(VI) Oxide (


) additives and introduces a mathematical correction framework for the inevitable boroxine equilibrium.

Part 1: The Technical Challenge

The Chemistry of Failure

Standard CHN analysis relies on flash combustion (


) to convert organic matter into 

,

, and

. However, cyano-boronic acids present two distinct failure modes:
  • The Boron Glass Trap (Refractory Oxide Formation): Upon heating, boron oxidizes to Boron Trioxide (

    
    ). This melts at 
    
    
    
    and forms a vitreous, glassy coating over the sample. This "glass" encapsulates unburnt carbon and cyano-nitrogen, preventing oxygen penetration.
    • Result: Consistently low Carbon and low Nitrogen values.

    • Artifact: Formation of Boron Carbide (

      
      ) which is extremely resistant to oxidation.
      
  • The Hydration Equilibrium (The "Moving Target"): Unlike standard organics, boronic acids exist in a dynamic equilibrium with their cyclic anhydride (boroxine) and water.

    • Mechanism:[1][2][3][4][5]

      
      
      
    • Result: The theoretical %C, %H, and %N values fluctuate based on the sample's drying history and atmospheric humidity. A "pure" sample may fail simply because the analyst calculated values for the acid while the sample had partially dehydrated to the boroxine.

Visualizing the Equilibrium

The following diagram illustrates the dynamic speciation that complicates the definition of "Theoretical Value."

BoroxineEquilibrium Acid Boronic Acid 3 R-B(OH)2 Transition Dehydration Process Acid->Transition - H2O (Heat/Vacuum) Transition->Acid Boroxine Boroxine (Trimer) (RBO)3 + 3 H2O Transition->Boroxine Boroxine->Transition + H2O (Ambient Humidity)

Figure 1: The reversible dehydration of boronic acids. Standard drying techniques (vacuum/desiccator) drive the equilibrium to the right, altering the theoretical elemental composition.

Part 2: Comparative Analysis of Methodologies

We compare the Standard Method (used by many commercial service labs) against the Oxide-Fluxed Method (recommended for internal QC).

Performance Matrix
FeatureMethod A: Standard CombustionMethod B: Oxide-Fluxed (

)
Combustion Aid None (or simple Tin capsule)Tungsten(VI) Oxide (

) powder
Mechanism Passive OxidationActive Fluxing & Oxygen Donation
Carbon Recovery Low (85–95% of theory)High (99.0–100.5% of theory)
Nitrogen Recovery Variable (Cyano entrapment)Quantitative
Boron Carbide Risk HighNegligible
Operational Cost LowModerate (Reagent cost)
Suitability Simple OrganicsRefractory / Organometallics
Why Method B Wins

Tungsten(VI) Oxide acts as a combustion catalyst and flux .

  • Oxygen Donor: At high temperatures,

    
     releases oxygen directly into the sample melt, ensuring oxidation occurs inside the forming boron glass.
    
  • Scrubber: It prevents the formation of boron carbide by keeping the local environment highly oxidative.

  • Flux: It disrupts the

    
     lattice, preventing the "glass envelope" effect.
    

Part 3: Validated Experimental Protocol (Method B)

Objective: Accurate CHN determination of 4-cyanophenylboronic acid (and derivatives).

Reagents & Equipment
  • Instrument: Flash Combustion Analyzer (e.g., Thermo, Elementar).

  • Capsules: Tin (Sn) capsules (Standard size).

  • Additive: Tungsten(VI) Oxide (

    
    ), high purity, granular or powder.
    
  • Reference Standard: Acetanilide (Calibration).

Step-by-Step Workflow

CombustionWorkflow cluster_0 Critical Step: Flux Ratio Start Sample Prep WeighSample 1. Weigh Sample (1.5 - 2.0 mg) Start->WeighSample AddFlux 2. Add Flux (10-15 mg WO3) WeighSample->AddFlux Fold 3. Encapsulate (Minimize air) AddFlux->Fold Combust 4. Flash Combustion (1050°C + O2 Injection) Fold->Combust Detect 5. GC Separation & Detection (N2, CO2, H2O) Combust->Detect

Figure 2: The Oxide-Fluxed workflow. The addition of WO3 (Step 2) is the critical deviation from standard protocols.

The Protocol
  • Calibration: Calibrate the instrument using Acetanilide. Run a "Conditioning" blank containing

    
     to stabilize the ash crucible.
    
  • Weighing: Weigh 1.5 to 2.0 mg of the cyano-boronic acid derivative into a clean Tin capsule.

  • Flux Addition: Add 10 to 15 mg of

    
      directly on top of the sample.
    
    • Note: A ratio of ~1:6 (Sample:Flux) is ideal. Do not mix; layering the oxidant on top ensures it melts into the sample.

  • Encapsulation: Carefully fold the tin capsule. Ensure no sample leaks. Press flat to remove trapped air (which contains atmospheric Nitrogen).

  • Analysis: Run using a standard CHN method with an oxidation cycle of at least 10–12 seconds and a temperature of

    
    .
    

Part 4: Data Interpretation & The "Boroxine Correction"

Even with perfect combustion, results may fail "Theoretical" checks due to the hydration state. You must validate the sample's state before rejecting the data.

The Calculation

Calculate the theoretical values for both the pure Boronic Acid and the pure Boroxine.

Example: 4-Cyanophenylboronic acid (


) 
  • Acid Form (

    
    ):  MW = 146.94
    
    • %C: 57.21

    • %H: 4.12

    • %N: 9.53

  • Boroxine Form (

    
    ):  MW = 386.77 (Equivalent to Acid minus 
    
    
    
    )
    • %C: 65.18

    • %H: 3.13

    • %N: 10.86

Acceptance Criteria

If your experimental result falls between the Acid and Boroxine values, the sample is chemically pure but exists as a mixed hydration state.

  • Action: Do not re-purify. Instead, determine the ratio using qNMR or dry the sample aggressively (vacuum oven at

    
     with 
    
    
    
    ) to force it entirely to the Boroxine state, then re-analyze.

References

  • Elementar. (2025).[5][6] Best practices for sample preparation in elemental analysis. Elementar Application Notes. Link

  • Tokunaga, Y., et al. (2002).[7] Formation of boroxine: Its stability and thermodynamic parameters in solution.[7][8] Journal of the Chemical Society, Perkin Transactions 2. Link

  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Link

  • Ullmann's Encyclopedia. (2011). Cyano Compounds, Inorganic and Organic.[9][10] Wiley-VCH. Link

  • Thermo Fisher Scientific. FlashSmart Elemental Analyzer: Handling of Difficult Samples. Application Note 42205. Link

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-Cyano-2-formylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For professionals engaged in the fast-paced world of pharmaceutical research and drug development, the integrity of our work is intrinsically linked to the safety and precision of our laboratory practices. While 5-Cyano-2-formylphenylboronic acid is a valuable building block in organic synthesis, its unique trifunctional nature—possessing a cyano, an aldehyde, and a boronic acid group—necessitates a rigorous and informed approach to its disposal. This guide provides a detailed, step-by-step protocol for the safe handling and disposal of this reagent, grounded in established safety principles and regulatory compliance. Our objective is to empower researchers to manage this chemical waste stream confidently, ensuring personnel safety and environmental stewardship.

Critical Hazard Assessment: Understanding the Reactivity

The disposal procedure for 5-Cyano-2-formylphenylboronic acid is dictated by the combined hazards of its three functional groups. A failure to appreciate this chemical complexity can lead to dangerous and non-compliant disposal practices.

  • Cyano Group (-CN): This is the most significant hazard. In the presence of acids, nitriles can undergo hydrolysis to release highly toxic hydrogen cyanide (HCN) gas.[1][2] Therefore, under no circumstances should this compound or its waste be mixed with acidic waste streams.

  • Formyl Group (-CHO): Aldehydes can be irritants and may undergo various reactions. While less acutely hazardous than the cyano group in this context, its reactivity contributes to the overall chemical profile.

  • Phenylboronic Acid Group (-B(OH)₂): Boronic acids are generally considered skin, eye, and respiratory irritants.[3][4][5] While some simple boronic acids can be neutralized, the presence of the cyano group precludes this as a safe benchtop procedure.[6]

Based on analogous compounds, the hazard profile is summarized below.

Hazard CategoryGHS ClassificationAssociated Risk
Acute Toxicity (Oral) Category 4Harmful if swallowed.[7][8]
Skin Corrosion/Irritation Category 2Causes skin irritation.[3][4][5]
Serious Eye Damage/Irritation Category 2Causes serious eye irritation.[3][4][5]
Specific Target Organ Toxicity Category 3 (Single Exposure)May cause respiratory irritation.[3][4]

Immediate Safety & Personal Protective Equipment (PPE)

Before handling the pure compound or its waste, ensure all necessary safety measures are in place. All operations must be conducted in a certified chemical fume hood.

Required Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.[3]

  • Hand Protection: Nitrile or neoprene gloves. Inspect gloves for integrity before use.[3][7]

  • Body Protection: A fully fastened laboratory coat.

  • Footwear: Closed-toe shoes are mandatory.

Disposal Decision Workflow

The proper disposal path depends on the form and quantity of the waste. The following workflow provides a clear decision-making process.

DisposalWorkflow cluster_waste_type Form of Waste cluster_actions Disposal Protocol start Start: Identify Waste Type is_solid Pure Compound or Contaminated Solid? start->is_solid is_liquid Aqueous/Organic Solution? start->is_liquid is_labware Contaminated Labware/PPE? start->is_labware collect_solid Protocol A: Collect in Solid Hazardous Waste Container is_solid->collect_solid Yes collect_liquid Protocol B: Collect in Liquid Hazardous Waste Container is_liquid->collect_liquid Yes collect_sharps Protocol C: Collect in Sharps Container (if applicable) is_labware->collect_sharps Sharps collect_labware Protocol D: Collect in Solid Waste Pail (Lined) is_labware->collect_labware Non-sharps end_node Contact EHS for Pickup collect_solid->end_node collect_liquid->end_node collect_sharps->end_node collect_labware->end_node

Caption: Disposal decision workflow for 5-Cyano-2-formylphenylboronic acid.

Step-by-Step Disposal Protocols

Adherence to a systematic protocol is essential for safety and compliance. Never dispose of this chemical down the drain or in regular trash. [3][9]

Protocol A: Disposal of Solid 5-Cyano-2-formylphenylboronic Acid

This protocol applies to unused or expired pure compounds and solid reaction byproducts.

  • Container Selection: Procure a designated, sealable container for solid hazardous waste from your institution's Environmental Health and Safety (EHS) department. The container must be made of a compatible material (e.g., HDPE - High-Density Polyethylene).

  • Labeling: Affix a hazardous waste label to the container before adding any waste. Clearly write the full chemical name: "5-Cyano-2-formylphenylboronic Acid". Do not use abbreviations.

  • Waste Collection: Working inside a chemical fume hood, carefully transfer the solid waste into the labeled container using a clean spatula or scoop. Minimize dust generation.[10]

  • Sealing and Storage: Securely seal the container. Store it in a designated satellite accumulation area (SAA), segregated from incompatible materials, particularly acids.[11][12]

  • Pickup Request: Once the container is full or ready for disposal, arrange for pickup by your institution's EHS department.[3]

Protocol B: Disposal of Liquid Waste Solutions

This protocol applies to solutions containing dissolved 5-Cyano-2-formylphenylboronic acid, such as reaction mixtures or chromatography fractions.

  • Container Selection: Use a designated, sealable container for liquid hazardous waste. Ensure the container material is compatible with the solvent used (e.g., HDPE for aqueous, glass for certain organic solvents).

  • Labeling: Label the container with the full chemical name ("5-Cyano-2-formylphenylboronic Acid") and list all solvent components with their approximate percentages.

  • Waste Collection: In a fume hood, carefully pour the liquid waste into the container using a funnel to prevent spills.

  • Sealing and Storage: Tightly cap the container. Store in the SAA within secondary containment and segregated from incompatible waste streams.[11]

  • Pickup Request: Arrange for pickup through your institution's EHS department.

Protocol C: Disposal of Contaminated Sharps

This protocol applies to items like needles, scalpels, or broken glass contaminated with the compound.

  • Container: Use a designated, puncture-resistant sharps container specifically for chemically contaminated sharps.[13]

  • Labeling: Label the container "Chemically Contaminated Sharps" and list "5-Cyano-2-formylphenylboronic Acid" as the contaminant.

  • Collection: Place sharps directly into the container immediately after use. Do not overfill.

  • Disposal: Once the container is 3/4 full, seal it and request pickup from EHS.

Protocol D: Disposal of Contaminated Labware and PPE

This protocol applies to non-sharp disposables such as gloves, weighing paper, pipette tips, and wipes.

  • Container: Use a sturdy, lined container, such as a 5-gallon pail with a clear plastic bag liner, designated for chemically contaminated solid waste.[13]

  • Labeling: Label the container with the chemical name.

  • Collection: Place all contaminated items directly into the lined pail.

  • Disposal: When the bag is full, seal it, close the pail lid, and arrange for EHS pickup.

Spill Management

In the event of a spill, immediate and correct action is crucial.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary. Ensure the area is well-ventilated (i.e., the fume hood is operational).

  • Don PPE: Wear the required PPE as listed in Section 2.

  • Containment (Solid Spill): Gently cover the spill with a chemical absorbent pad or inert material like vermiculite or sand. Avoid raising dust.[10]

  • Cleanup: Carefully sweep or scoop the contained material into a designated hazardous waste container.

  • Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., methanol or acetone), starting from the outside and working inward. Place the used cloth in the solid hazardous waste container.

  • Reporting: Report the spill to your supervisor and your institution's EHS department.[3]

Regulatory Compliance

All chemical waste must be managed in accordance with local, state, and federal regulations.[7][10] In the United States, this disposal would be governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). While this specific compound may not be explicitly listed, it would likely be classified as hazardous waste due to its reactivity and irritant properties. Always consult your institution's EHS department, as they are the final authority on campus disposal procedures.[3][6]

By adhering to these detailed procedures, researchers can ensure the safe and compliant disposal of 5-Cyano-2-formylphenylboronic acid, upholding the highest standards of laboratory safety and professional responsibility.

References

  • Lab Alley. (n.d.). How To Safely Dispose of Boric Acid. [Link]

  • Arbico Organics. (2008). Material Safety Data Sheet - Boric Acid. [Link]

  • Cole-Parmer. (2005). Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%. [Link]

  • University of Wisconsin. (n.d.). Chemical Waste Name or Mixtures. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.